GSK2636771
Description
PI3K-beta Inhibitor this compound is an orally bioavailable, substituted benzimidazole inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta isoform with potential antineoplastic activity. PI3K beta inhibitor this compound selectively inhibits PI3K beta kinase activity in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K beta-expressing and/or PTEN-driven tumor cells. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PI3K beta is the p110-beta catalytic subunit of the class I PI3K. PTEN, a tumor suppressor protein and negative regulator of PI3K activity, is often mutated in a variety of cancer cells.
GSK-2636771 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a selective inhibitor of PI3Kbeta with and antineoplastic agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLTGBKIDQGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160124 | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372540-25-4 | |
| Record name | GSK-2636771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2636771 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2636771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Downstream Signaling of GSK2636771: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), is a frequent event in a variety of human cancers.[3] this compound has demonstrated significant anti-tumor activity in preclinical models of PTEN-deficient cancers and is under investigation in clinical trials for various advanced solid tumors.[4][5] This technical guide provides a comprehensive overview of the downstream signaling of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PI3Kβ Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the p110β catalytic subunit of the Class I PI3K family.[1] This inhibition is ATP-competitive and demonstrates high selectivity for PI3Kβ over other PI3K isoforms (α, γ, and δ), which is crucial for minimizing off-target effects.[4] The primary consequence of PI3Kβ inhibition is the reduced production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, prevents the recruitment and activation of downstream effector proteins that contain pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2]
Downstream Signaling Cascade of this compound
The inhibition of PI3Kβ by this compound initiates a cascade of downstream signaling events, primarily through the suppression of the Akt/mTOR pathway. This leads to reduced phosphorylation and activity of several key effector proteins, ultimately impacting cell growth, proliferation, and survival.
Key Downstream Effectors:
-
Akt (Protein Kinase B): As a central node in the PI3K pathway, the phosphorylation of Akt at key residues (Serine 473 and Threonine 308) is a critical step for its activation. This compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of Akt at Ser473.[4][6]
-
Glycogen Synthase Kinase 3 Beta (GSK3β): A downstream target of Akt, GSK3β is involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Akt-mediated phosphorylation of GSK3β at Serine 9 inhibits its activity. Consequently, this compound treatment results in decreased phosphorylation of GSK3β.[6]
-
Proline-Rich Akt Substrate of 40 kDa (PRAS40): PRAS40 is a component of the mTORC1 complex and acts as an inhibitor of its activity. Phosphorylation of PRAS40 by Akt relieves this inhibition. This compound leads to a reduction in PRAS40 phosphorylation, contributing to the overall suppression of mTORC1 signaling.
-
Ribosomal Protein S6 Kinase (S6K): A downstream effector of mTORC1, S6K plays a crucial role in protein synthesis and cell growth. Inhibition of the PI3K/Akt/mTOR pathway by this compound results in decreased phosphorylation of S6K.[4]
It is noteworthy that this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway, as evidenced by the lack of change in extracellular signal-regulated kinase (ERK) phosphorylation.[4] This highlights the selectivity of its mechanism of action.
Caption: Downstream signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 5.2 [1] | - |
| PI3Kα | >4700 | >900-fold[1] |
| PI3Kγ | >4700 | >900-fold[1] |
| PI3Kδ | 60 | >10-fold[1] |
Table 2: Anti-proliferative Activity of this compound in PTEN-deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 / EC50 (nM) |
| PC-3 | Prostate | Null | 36[7] |
| HCC70 | Breast | Null | 72[7] |
| BT549 | Breast | Null | Data not specified[7] |
Table 3: Pharmacodynamic Effects of this compound in Clinical Trials
| Biomarker | Tissue/Fluid | Dose | % Decrease from Baseline (Median) |
| p-Akt (Ser473) / Total Akt | Platelet Rich Plasma | 100-500 mg QD | ≥61%[6] |
| p-GSK3β (Ser9) / Total GSK3β | Platelet Rich Plasma | 100-500 mg QD | ≥60%[6] |
| p-Akt (Ser473) | Tumor Biopsies | 400 mg QD | Significant decrease observed[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Western Blotting for Phosphorylated Proteins
This protocol is for the detection of phosphorylated Akt (Ser473) in cancer cells treated with this compound.
Caption: Western Blotting Workflow.
Materials:
-
PTEN-deficient cancer cell lines (e.g., PC-3, HCC70)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control.
In Vitro PI3Kβ Kinase Assay
This protocol is for determining the IC50 of this compound against PI3Kβ.
Caption: PI3Kβ Kinase Assay Workflow.
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
This compound
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, PI3Kβ enzyme, and the this compound dilutions. Add the PIP2 substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature.
-
Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the kinase detection reagent to produce a luminescent signal.
-
Measurement and Analysis: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity. Plot the results and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations and incubate for 72 hours.[7]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a selective PI3Kβ inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway, particularly in cancer cells with PTEN loss. Its downstream effects are characterized by a marked reduction in the phosphorylation of key signaling proteins, including Akt, GSK3β, and S6K, leading to the inhibition of cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the intricate downstream signaling networks affected by this compound will continue to enhance our understanding of its mechanism of action and inform its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIK3CB Inhibitor this compound in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Testing this compound as a Potential Targeted Treatment in Cancers With PTEN Loss of Expression (MATCH-Subprotocol P) - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
GSK2636771: A Technical Guide to its Selectivity for PI3K Beta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GSK2636771, a potent and orally bioavailable inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ). The document details the quantitative selectivity of the compound, the experimental methodologies used for its characterization, and the signaling context of its action.
Quantitative Selectivity Data
This compound demonstrates marked selectivity for the PI3Kβ isoform over other class I PI3K isoforms (α, γ, and δ). This selectivity has been quantified through various biochemical and cellular assays. The data presented below summarizes the inhibitory potency and selectivity of this compound.
| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ | Reference |
| Ki (nM) | 0.89 | >800 | >800 | >8.9 | [1][2] |
| IC50 (nM) | 5.2 | >4680 | >4680 | >52 | [2] |
| Selectivity Fold | - | >900x | >900x | >10x | [1][2][3][4] |
Signaling Pathway Context
This compound exerts its effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a frequent event in many cancers.[7][8] Preclinical studies have indicated that in the context of PTEN deficiency, cancer cells become particularly reliant on the PI3Kβ isoform for pathway activation, making it a key therapeutic target.[1][9] this compound selectively inhibits the p110β catalytic subunit of PI3K, leading to a reduction in AKT phosphorylation and subsequent downstream signaling, which can result in the inhibition of tumor cell growth and apoptosis.[2][10][11]
Experimental Protocols
The selectivity and potency of this compound have been determined through a series of standardized in vitro and in vivo experiments.
Biochemical Kinase Assays
Biochemical selectivity was primarily assessed using the PI3-Kinase HTRF™ (Homogeneous Time Resolved Fluorescence) Assay .[1][12][13]
-
Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The detection is based on a competitive immunoassay format.
-
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a reaction buffer.
-
This compound is added in serial dilutions to determine its inhibitory effect on each isoform.
-
The reaction is stopped, and a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody (for GST-tagged PI3K) and a streptavidin-XL665 conjugate are added.
-
In the absence of inhibition, the enzyme-produced PIP3 competes with the biotin-PIP3 tracer for binding to the antibody complex, leading to a low HTRF signal.
-
In the presence of an effective inhibitor like this compound, PIP3 production is low, allowing the biotin-PIP3 tracer to bind, bringing the europium and XL665 into proximity and generating a high HTRF signal.
-
IC50 values are calculated by plotting the HTRF signal against the inhibitor concentration.
-
Cellular Assays
1. Cell Viability/Proliferation Assays: The effect of this compound on the growth of cancer cell lines, particularly those with PTEN deficiency, was measured using viability assays.[1][3]
-
Assay: AlamarBlue® or CellTiter-Blue® Cell Viability Assay.[1][3]
-
Principle: These assays use a resazurin-based indicator to measure the metabolic activity of living cells. Viable, metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (pink).
-
Methodology:
-
Cancer cells (e.g., PTEN-deficient PC-3 prostate or HCC70 breast cancer cells) are seeded in 96-well plates.[3]
-
After 24 hours, cells are treated with a range of concentrations of this compound.[3]
-
Following a 72-hour incubation period, the viability reagent is added to each well.[3]
-
After a further incubation of 1.5-4 hours, fluorescence is measured.
-
The concentration of this compound required to inhibit cell growth by 50% (EC50 or SF50) is determined.[3]
-
2. Target Engagement and Pathway Modulation Assays: To confirm that this compound engages its target (PI3Kβ) and modulates the downstream signaling pathway in a cellular context, phosphorylation of key pathway components is measured.
-
Assay: Meso Scale Discovery (MSD) ELISA and Western Blotting.[1][13]
-
Principle: These immunoassays quantify the levels of total and phosphorylated proteins in cell lysates.
-
Methodology (MSD ELISA for pAKT):
-
Cells are treated with this compound for various times and at different concentrations.
-
Cells are lysed, and the total protein concentration is determined.
-
Lysates are added to multi-well plates coated with capture antibodies for total AKT and phospho-AKT (Ser473).[1][12]
-
Detection antibodies conjugated to an electrochemiluminescent label are added.
-
The plates are read on an MSD instrument, and the ratio of phospho-AKT to total AKT is calculated to determine the extent of pathway inhibition.
-
In Vivo Studies
To evaluate the anti-tumor activity and pharmacodynamic effects of this compound in a living system, xenograft models are utilized.[12][13]
-
Model: Mice bearing subcutaneous tumors from human cancer cell lines (e.g., PC-3).[13]
-
Methodology:
-
Tumor-bearing mice are randomized into groups and treated orally with either a vehicle control or this compound at various doses.[13]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[13]
-
For pharmacodynamic studies, tumors and blood samples are collected at different time points after dosing.
-
Compound concentration in the plasma and tumor tissue is measured (pharmacokinetics).
-
The ratio of phosphorylated AKT to total AKT in tumor lysates is determined using ELISA to establish a PK/PD relationship, linking drug exposure to target inhibition.[14]
-
Mechanism of Action in PTEN-Deficient Tumors
The selectivity of this compound for PI3Kβ is particularly relevant in tumors that have lost the function of the PTEN tumor suppressor. PTEN is a phosphatase that antagonizes the PI3K pathway by dephosphorylating PIP3 back to PIP2.[7] In the absence of functional PTEN, there is an accumulation of PIP3, leading to constitutive activation of AKT signaling. Preclinical evidence suggests that this state of constitutive signaling is primarily driven by the PI3Kβ isoform, creating a specific dependency that can be exploited by a selective inhibitor like this compound.[1]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of GSK2636771 in Prostate Cancer: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is an orally bioavailable and potent adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in the progression of many cancers, including prostate cancer.[2] In prostate cancer, loss of the tumor suppressor phosphatase and tensin homolog (PTEN) is a common genetic alteration that leads to the hyperactivation of the PI3K/AKT pathway, contributing to tumor progression and resistance to therapy.[3][4] Preclinical studies have indicated that the PI3Kβ isoform is the critical kinase driving PI3K pathway activation in PTEN-deficient tumors.[1] this compound has been developed to selectively target this isoform, offering a therapeutic strategy for PTEN-deficient prostate cancer.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in prostate cancer, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action and In Vitro Efficacy
This compound selectively inhibits the p110β catalytic subunit of PI3K. This selectivity is crucial as it is hypothesized to minimize the on- and off-target toxicities associated with pan-PI3K inhibitors.[1]
Quantitative In Vitro Data
| Parameter | Value | Target | Notes |
| IC50 | 5.2 nmol/L | p110β | Demonstrates potent inhibition of the target isoform.[1] |
| Selectivity | >900-fold | over p110α and p110γ | High selectivity for PI3Kβ over other Class I isoforms.[1] |
| Selectivity | >10-fold | over p110δ | [1] |
In Vivo Preclinical Studies in a Prostate Cancer Xenograft Model
The antitumor activity of this compound has been evaluated in a PTEN-deficient prostate cancer xenograft model using PC3 cells.
Quantitative In Vivo Efficacy and Pharmacodynamics
While preclinical studies reported that this compound resulted in stable disease and/or tumor growth inhibition in a dose-dependent manner, specific quantitative data on the percentage of tumor growth inhibition was not consistently available in the reviewed literature.[1] However, pharmacodynamic studies have quantified the inhibition of the downstream effector pAKT.
| Dose | Time Post-Dose | Percent Inhibition of pAKT (Ser473) in Tumor |
| 3 mg/kg | 1 hour | ~75% |
| 2 hours | ~80% | |
| 4 hours | ~70% | |
| 8 hours | ~40% | |
| 24 hours | ~10% | |
| 10 mg/kg | 1 hour | ~85% |
| 2 hours | ~90% | |
| 4 hours | ~85% | |
| 8 hours | ~75% | |
| 24 hours | ~50% |
Data is estimated from graphical representations in preclinical study reports where available.
Experimental Protocols
In Vivo PC3 Xenograft Study
A detailed methodology for the in vivo assessment of this compound in a prostate cancer model is outlined below.
Cell Line:
-
PC3 human prostate adenocarcinoma cell line (PTEN-deficient).
Animal Model:
-
Female nude mice.[5]
Tumor Implantation:
-
2.0 x 106 PC3 cells are injected subcutaneously into the flank of each mouse.[5]
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a volume of approximately 200–250 mm3.[5]
-
Mice are then randomized into treatment and vehicle control groups (n=8 per group for efficacy studies; n=3 per group for pharmacokinetic/pharmacodynamic studies).[5]
Drug Formulation and Administration:
-
This compound is formulated for oral gavage.
-
The vehicle control composition should be identical to the drug formulation without the active compound.
-
This compound is administered orally once daily at doses of 1, 3, 10, or 30 mg/kg for 21 consecutive days.[5]
Efficacy Endpoints:
-
Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width2)/2.
-
Body weight is monitored twice weekly as an indicator of toxicity.
Pharmacodynamic (PD) Assessment:
-
For PD studies, mice are treated with a single oral dose of vehicle, 3 mg/kg, or 10 mg/kg this compound.[5]
-
At specified time points (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) post-dose, tumors are harvested.[5]
-
Tumor lysates are analyzed for levels of phosphorylated AKT (pAKT) and total AKT to determine the extent and duration of target inhibition.[5]
Western Blotting for pAKT and Total AKT
The following protocol provides a detailed procedure for analyzing the phosphorylation status of AKT in prostate cancer cells or tumor tissues.
1. Sample Preparation:
-
Cell Culture: Treat prostate cancer cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tumor Tissue: Homogenize harvested tumor tissue in lysis buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. Gel Electrophoresis:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
6. Stripping and Reprobing for Total AKT:
-
To normalize the pAKT signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) following the same immunoblotting and detection steps.
Signaling Pathways and Visualizations
PI3K/AKT/mTOR Signaling Pathway in PTEN-Deficient Prostate Cancer
In PTEN-deficient prostate cancer, the loss of PTEN's phosphatase activity leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This results in the constitutive activation of AKT, a central node in the signaling cascade that promotes cell survival, proliferation, and growth through the phosphorylation of numerous downstream substrates. This compound, by selectively inhibiting PI3Kβ, aims to reduce the production of PIP3 and thereby attenuate the downstream signaling cascade.
Caption: PI3K/AKT/mTOR signaling pathway in PTEN-deficient prostate cancer.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the workflow for conducting a preclinical in vivo efficacy study of this compound.
Caption: Workflow for in vivo preclinical efficacy study of this compound.
Conclusion
The preclinical data for this compound in prostate cancer models demonstrate its potential as a targeted therapy for PTEN-deficient tumors. Its high selectivity for the PI3Kβ isoform and its ability to inhibit the PI3K/AKT signaling pathway provide a strong rationale for its clinical development. The in vivo studies, although lacking detailed public data on tumor growth inhibition percentages, show a clear pharmacodynamic effect on the target. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of prostate cancer drug development. Further investigation into the mechanisms of resistance and potential combination therapies will be crucial for optimizing the clinical utility of this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K-AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Role of PIK3CB Mutations in Determining Sensitivity to GSK2636771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol-4,5-bisphosphate 3-kinase, catalytic subunit beta (PIK3CB) plays a crucial role in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers. GSK2636771 is a potent and selective inhibitor of the p110β isoform of PI3K, encoded by the PIK3CB gene. This technical guide provides an in-depth analysis of the role of PIK3CB mutations in modulating sensitivity to this compound. It consolidates findings from preclinical and clinical studies, presenting quantitative data on drug sensitivity, detailing experimental methodologies, and illustrating key biological and experimental processes through signaling pathway diagrams and workflow visualizations. This document serves as a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies involving the PI3K pathway.
Introduction to this compound and PIK3CB
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of the p110β catalytic subunit of PI3K.[1] This selectivity is significant, as it offers the potential for a more targeted therapeutic approach with a potentially different safety profile compared to pan-PI3K inhibitors.[2] The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] The p110β isoform is particularly implicated in cancers with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[5][6]
The PIK3CB gene, which encodes p110β, is subject to various genomic alterations in cancer, including mutations and amplifications. While less frequent than mutations in its alpha isoform counterpart, PIK3CA, alterations in PIK3CB are emerging as important biomarkers for predicting response to targeted therapies.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3][8] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[3] Activated AKT then phosphorylates a multitude of downstream targets to regulate diverse cellular processes.[3][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[7][8]
Mechanism of Action of this compound
This compound acts as a selective inhibitor of the p110β isoform of PI3K.[5] By binding to the ATP-binding pocket of p110β, this compound prevents the phosphorylation of PIP2 to PIP3.[1] This leads to a reduction in downstream AKT phosphorylation and a subsequent inhibition of the entire PI3K/AKT signaling cascade.[5][9] This mechanism is particularly effective in tumors that are dependent on p110β signaling, such as those with PTEN loss.[6]
Role of PIK3CB Mutations in this compound Sensitivity
The mutational status of PIK3CB can have a dichotomous impact on the sensitivity to PI3K inhibitors. While some mutations may confer sensitivity, others can lead to resistance.
PIK3CB Mutations Conferring Sensitivity
In certain contexts, particularly in tumors with intact PTEN, activating mutations in PIK3CB may render cancer cells more dependent on the p110β isoform for their survival, thereby increasing their sensitivity to this compound. Clinical trial data suggests that patients with PIK3CB genomic aberrations may derive clinical benefit from this compound monotherapy.[1][2] For instance, a partial response was observed in a castration-resistant prostate cancer (CRPC) patient with a PIK3CB amplification.[2]
PIK3CB Mutations Conferring Resistance
Conversely, acquired activating mutations in PIK3CB have been identified as a mechanism of resistance to pan-PI3K inhibitors.[10][11] For example, the D1067Y mutation in PIK3CB has been shown to confer resistance to the pan-PI3K inhibitor GDC-0941.[10][11] This resistance is mediated by hyperactivation of the PI3K pathway to a level that cannot be sufficiently inhibited by the drug.[11] Interestingly, cells with these resistance mutations may remain sensitive to downstream inhibitors of AKT or mTOR.[10][11]
Quantitative Data on this compound Sensitivity
The following tables summarize the in vitro and clinical activity of this compound in relation to PIK3CB status.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | PTEN Status | PIK3CB Status | This compound IC50 (nM) | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | Wild-type | 36 | [5] |
| HCC70 | Breast Cancer | Null | Wild-type | 72 | [5] |
| EVSA-T (Parental) | Breast Cancer | Mutated | Wild-type | 0.037 µM | [12] |
| A498 | Kidney Cancer | Wild-type | Wild-type | 1.1 µM | [12] |
| EVSA-T (D1067Y) | Breast Cancer | Mutated | D1067Y Mutant | Resistant | [13] |
Table 2: Clinical Response to this compound in Patients with PIK3CB Aberrations
| Tumor Type | PIK3CB Alteration | Number of Patients | Clinical Benefit (≥6 months) | Best Overall Response | Reference |
| Castration-Resistant Prostate Cancer | Amplification | 1 | Yes | Partial Response | [2] |
| Castration-Resistant Prostate Cancer | Alteration (unspecified) | 2 | Yes | Stable Disease | [2] |
| Cervical Cancer | Mutation (p.L1049R) | 1 | Yes | Stable Disease | [1] |
| Various Solid Tumors | Genomic Aberrations | 5/7 | 57% | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 100 pM to 10 µM) for 72 hours.[5][14]
-
Reagent Addition : Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Solubilization and Absorbance Measurement : If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[14][15]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
Western Blotting for PI3K Pathway Proteins
This protocol is used to assess the phosphorylation status of key proteins in the PI3K pathway.
-
Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[16][17]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16] Incubate with primary antibodies against total and phosphorylated forms of AKT and other relevant proteins overnight at 4°C.[16][18]
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
PIK3CB Mutation Analysis (Sanger Sequencing)
This protocol is used to identify mutations in the PIK3CB gene.
-
Genomic DNA Extraction : Isolate genomic DNA from tumor tissue or cell lines.
-
PCR Amplification : Amplify the exons of the PIK3CB gene using specific primers. A touchdown PCR protocol can be employed for this step.[19]
-
PCR Product Purification : Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction : Perform a cycle sequencing reaction using a BigDye Terminator kit.
-
Capillary Electrophoresis : Analyze the sequencing products on an automated capillary electrophoresis instrument.
-
Data Analysis : Analyze the sequencing data to identify any mutations compared to the reference sequence.
Conclusion
The relationship between PIK3CB mutations and sensitivity to the p110β inhibitor this compound is complex and context-dependent. While genomic aberrations in PIK3CB can be indicative of a favorable response to this compound, particularly in PTEN-deficient tumors, certain activating mutations can also confer resistance. A thorough understanding of the specific PIK3CB alteration and the genetic background of the tumor is therefore critical for predicting clinical outcomes. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to further investigate and leverage the role of PIK3CB in targeted cancer therapy. Continued research is necessary to fully elucidate the predictive value of PIK3CB mutations and to develop rational combination strategies to overcome resistance.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Activating Mutations in PIK3CB Confer Resistance to PI3K Inhibition and Define a Novel Oncogenic Role for p110β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sanger Sequencing [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to GSK2636771 and its Impact on the Tumor Microenvironment
This technical guide provides a comprehensive overview of this compound, a selective PI3Kβ inhibitor, detailing its mechanism of action, its modulatory effects on the tumor microenvironment (TME), and a summary of key preclinical and clinical findings.
Introduction
This compound is an orally bioavailable and potent adenosine triphosphate (ATP)-competitive inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3][4] It exhibits high selectivity for PI3Kβ over other isoforms, with a greater than 900-fold selectivity over p110α and p110γ, and over 10-fold selectivity against the p110δ isoform.[2][5][6] The primary rationale for its development is the observation that tumors with loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) are particularly dependent on PI3Kβ signaling for survival and proliferation.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many solid tumors, promoting cell growth, survival, and resistance to therapy.[1]
Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. In tumors with functional loss of PTEN, a negative regulator of PI3K activity, this pathway is often constitutively active. PI3Kβ is the key lipid kinase that drives this pathway activation in PTEN-deficient cancer cells.[2][3] this compound selectively inhibits PI3Kβ, leading to a blockade of downstream signaling. This results in decreased phosphorylation of key effector proteins such as Akt and ribosomal S6 kinase, ultimately inducing tumor cell apoptosis and inhibiting growth.[1][2][3]
Impact on the Tumor Microenvironment
Recent research indicates that the effects of this compound extend beyond direct tumor cell cytotoxicity to modulate the complex tumor microenvironment. PTEN loss in tumors has been correlated with an immunosuppressive TME, characterized by decreased T-cell infiltration.[7]
Reversing T-Cell Exclusion
In preclinical models, the loss of PTEN has been shown to inhibit T-cell-mediated tumor killing and reduce T-cell trafficking into the tumor.[7] Selective inhibition of PI3Kβ by this compound can counteract this effect. Studies have demonstrated that this compound treatment, particularly in combination with immune checkpoint blockade (ICB) like anti-PD-1 therapy, significantly increases the infiltration of CD4+ and CD8+ T-cells into the tumor.[7] This suggests that PI3Kβ inhibition can help overcome resistance to immunotherapy in PTEN-deficient tumors.[7]
Modulation of Tumor-Associated Macrophages (TAMs)
The PI3K-mTOR-AKT pathway is known to be involved in the polarization of macrophages.[8] While direct studies on this compound's effect on TAMs are emerging, the inhibition of PI3Kβ is hypothesized to shift the balance from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. M2 TAMs contribute to an immunosuppressive TME, whereas M1 macrophages can promote anti-tumor immune responses.[9][10] By inhibiting a key survival pathway in tumor cells and potentially re-educating TAMs, this compound can create a more immune-permissive microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | PTEN Status | IC50 / EC50 (nM) | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | 36 | [5] |
| HCC70 | Breast Cancer | Null | 72 | [5] |
| BT549 | Breast Cancer | Null | - | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |
| Nude Mice | PC-3 Prostate Xenograft | This compound | 1, 3, 10, 30 mg/kg (oral, daily) | Dose-dependent tumor growth inhibition | [2][3] |
Table 3: Clinical Trial Data for this compound
| Phase | Patient Population | Treatment | Recommended Phase II Dose (RP2D) | Key Outcomes | Common Adverse Events | Reference |
| I | Advanced Solid Tumors (PTEN-deficient/PIK3CB altered) | This compound Monotherapy | 400 mg QD | 1 PR in mCRPC; 14% of patients progression-free for ≥6 months | Diarrhea (48%), Nausea (40%), Vomiting (31%) | [2] |
| I/II | PD-1 Refractory Metastatic Melanoma (PTEN loss) | This compound + Pembrolizumab | 300-400 mg QD | Increased CD4+/CD8+ T-cell infiltration | - | [7] |
| I/II | mCRPC (PTEN loss) | This compound + Pembrolizumab | 200 mg QD | 2 PRs among 11 evaluable patients | Diarrhea (33%), Rash (42%) | [11] |
| Ib/II | Advanced Gastric Cancer (PTEN-deficient) | This compound + Paclitaxel | 200 mg QD | ORR: 17.9%; DCR: 67.9% | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
-
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines.
-
Methodology:
-
Cells (e.g., PC-3, HCC70) are seeded in 96-well microtiter plates at an optimized density to ensure 80-90% confluency at the experiment's endpoint.[5]
-
After 24 hours of incubation, cells are treated with a serial dilution of this compound (e.g., 100 pM to 10 µM).[5]
-
Cell viability is assessed after 72 hours of treatment using a metabolic activity indicator such as CellTiter-Blue.[5]
-
The concentration of the drug required to reduce cell survival by 50% (SF50 or EC50) is calculated using graphing software like GraphPad Prism.[5]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Female nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 2.0 x 10^6 PC3 cells).[2][3]
-
Tumors are allowed to grow to a specific size (e.g., ~200–250 mm³).[2][3]
-
Mice are then randomized into treatment groups (n=8/group) and receive either vehicle control or this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) via oral gavage for a specified period (e.g., 21 days).[2][3]
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to monitor efficacy and toxicity.[2][3]
-
For pharmacokinetic/pharmacodynamic (PK/PD) studies, tumors and blood samples are harvested at different time points after a single dose to measure drug concentration and target inhibition (e.g., pAKT levels).[2][3]
-
Phase I Clinical Trial Design (3+3 Dose Escalation)
-
Objective: To determine the safety, tolerability, maximum-tolerated dose (MTD), and/or recommended Phase II dose (RP2D) of this compound.
-
Methodology:
-
The trial enrolls patients with advanced solid tumors, often with specific biomarkers like PTEN loss.[7]
-
Treatment is initiated at a starting dose predicted to be safe based on preclinical toxicology studies.[2]
-
A cohort of 3 patients is treated at a specific dose level.
-
If no dose-limiting toxicities (DLTs) are observed during the first cycle (e.g., 4 weeks), the next cohort of 3 patients is enrolled at a higher dose level.
-
If one of the three patients experiences a DLT, three more patients are added to the same dose level.
-
The MTD is defined as the dose level at which fewer than two of six patients experience a DLT.
-
This "3+3" design continues until the MTD is identified.[7] The RP2D is then selected based on safety, tolerability, PK, and PD data.[2]
-
Conclusion
This compound is a highly selective PI3Kβ inhibitor that has demonstrated significant anti-tumor activity in preclinical models and early-phase clinical trials, particularly in cancers characterized by PTEN loss. Its mechanism of action involves the direct inhibition of the PI3K/Akt/mTOR signaling pathway within tumor cells. Furthermore, emerging evidence highlights its ability to modulate the tumor microenvironment by enhancing T-cell infiltration, thereby providing a strong rationale for its use in combination with immunotherapies. The clinical data to date show a manageable safety profile and promising signs of efficacy. Ongoing and future studies will further elucidate the full potential of this compound as a targeted therapy and its role in reshaping the tumor microenvironment to overcome therapeutic resistance.
References
- 1. Facebook [cancer.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Tumor-associated macrophages: an effective player of the tumor microenvironment [frontiersin.org]
- 9. Roles of tumor-associated macrophages in tumor progression: implications on therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
In-Depth Technical Guide: GSK2636771 for Studying the PI3K Pathway in Endometrial Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of GSK2636771, a selective PI3Kβ inhibitor, in the context of endometrial cancer research. It consolidates key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols to facilitate further investigation into the PI3K/AKT/mTOR signaling pathway in this malignancy.
Introduction: The PI3K Pathway in Endometrial Cancer
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in endometrial cancer, playing a crucial role in tumor cell growth, proliferation, survival, and resistance to therapy.[1][2] Genetic alterations, including mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss of the tumor suppressor PTEN, are common events in endometrial tumors, leading to constitutive activation of this pathway.[3][4] This high frequency of PI3K pathway alterations makes it a prime target for therapeutic intervention.
This compound is an orally bioavailable and potent selective inhibitor of the p110β isoform of PI3K.[5] Its selectivity for PI3Kβ is particularly relevant in cancers with PTEN loss, as these tumors often exhibit a dependency on p110β signaling for their growth and survival.[5] This guide will delve into the preclinical evidence for this compound's utility in studying endometrial cancer and provide the necessary technical details for its application in a research setting.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in endometrial cancer cell lines. The data primarily highlights the resistance of PTEN-mutant endometrioid endometrial cancer (EEC) cell lines to single-agent this compound treatment.
Table 1: In Vitro Sensitivity of Endometrial Cancer Cell Lines to this compound
| Cell Line | Histology | PTEN Status | PIK3CA Status | SF50 (µM) | Reference |
| Various EEC lines | Endometrioid | Mutant | Various | > 1 | [6] |
SF50 (Surviving Fraction 50): Concentration of the drug at which 50% of cells survive. A higher SF50 value indicates greater resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound in endometrial cancer cell lines.
Cell Viability Assay
This protocol is adapted from the methodology described in the study by Weigelt et al., 2013.[6]
Objective: To determine the effect of this compound on the viability of endometrial cancer cell lines.
Materials:
-
Endometrial cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
CellTiter-Blue® Cell Viability Assay reagent (or equivalent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count endometrial cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Calculate the SF50 value using a non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot Analysis for p-AKT
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.
Objective: To determine the effect of this compound on AKT phosphorylation at Ser473 in endometrial cancer cell lines.
Materials:
-
Endometrial cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed endometrial cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway in endometrial cancer and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. Targeted therapies in gynecological cancers: a comprehensive review of clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation and reverse phase protein Array-based profiling of PI3K and MEK inhibitors in endometrial carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1372540-25-4 | PIK3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. JCI Insight - PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils [insight.jci.org]
Beyond PI3Kβ: A Technical Guide to the Cellular Targets of GSK2636771
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and highly selective, orally bioavailable inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a key target for therapeutic intervention.[1] this compound has been developed to specifically target PI3Kβ, which is crucial for the proliferation and survival of tumor cells with loss of the tumor suppressor PTEN.[1] While the primary focus of this compound is the inhibition of PI3Kβ, a thorough understanding of its broader cellular interactions is critical for predicting its full pharmacological profile, including potential off-target effects and opportunities for therapeutic expansion. This technical guide provides an in-depth overview of the known cellular targets of this compound beyond PI3Kβ, based on available preclinical data.
Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized against other isoforms of the PI3K family. The inhibitor demonstrates high selectivity for PI3Kβ, with significantly lower potency against other Class I PI3K isoforms and other members of the PI3K superfamily.
Quantitative Analysis of PI3K Isoform Inhibition
The inhibitory activity of this compound against various PI3K isoforms has been determined using biochemical assays. The following table summarizes the reported potency and selectivity of this compound.
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ (p110β) | 5.2 | - |
| PI3Kα (p110α) | >4700 | >900-fold |
| PI3Kγ (p110γ) | >4700 | >900-fold |
| PI3Kδ (p110δ) | 55 | >10-fold |
Data compiled from publicly available research.[2][3]
Beyond the primary PI3K isoforms, the selectivity of this compound was also assessed against other members of the PI3K-related kinase (PIKK) family. While specific quantitative data from a broad kinase panel screen is not publicly detailed, reports indicate that this compound spares other PI3K superfamily kinases.[2][3]
Experimental Protocols
The characterization of this compound's selectivity and off-target profile has been achieved through a combination of biochemical and cellular assays. The following sections detail the methodologies for the key experiments cited in the characterization of this inhibitor.
Biochemical Activity Assay: PI3-Kinase HTRF™ Assay
A key method used to determine the IC50 values of this compound against different PI3K isoforms is the Homogeneous Time Resolved Fluorescence (HTRF) assay.
Principle: This assay measures the enzymatic activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on a competitive immunoassay format. A known amount of biotinylated PIP3 competes with the enzyme-generated PIP3 for binding to a GST-tagged PH domain, which is in turn bound to a Europium cryptate-labeled anti-GST antibody. The biotinylated PIP3 is detected by a streptavidin-XL665 fluorophore. When the enzyme produces PIP3, it displaces the biotinylated PIP3 from the complex, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing MgCl2 and DTT.
-
Dilute the PI3K enzyme and the PIP2 substrate in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the PI3K enzyme/PIP2 substrate mix to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding a detection mix containing EDTA, biotinylated PIP3, the GST-PH domain, the Europium-labeled anti-GST antibody, and streptavidin-XL665.
-
Incubate at room temperature to allow the detection components to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The ratio of the two emission wavelengths is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Cellular Target Profiling: Kinobeads-Based Chemoproteomics
To assess the binding of this compound to a wider array of kinases in a more physiological context, a chemoproteomics approach using "kinobeads" is employed.
Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support (e.g., sepharose beads). These beads can capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (in this case, this compound), the binding of kinases to the kinobeads will be competitively inhibited for those kinases that are targets of the free inhibitor. The proteins captured by the beads are then identified and quantified using mass spectrometry.
Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest cells (e.g., a mixture of HeLa, K562, and Jurkat cells to increase kinome coverage).
-
Lyse the cells in a buffer that preserves native protein conformations and kinase activity.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control (DMSO).
-
Add the kinobeads slurry to the lysate and incubate to allow for kinase binding.
-
-
Affinity Capture and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform an on-bead digestion with trypsin to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
The relative abundance of each identified kinase in the this compound-treated samples compared to the vehicle control is used to determine the binding affinity and selectivity of the inhibitor.
-
Visualizations
Signaling Pathway of PI3Kβ and Inhibition by this compound
Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinobeads-Based Chemoproteomics
Caption: Workflow for identifying kinase targets using kinobeads.
Conclusion
This compound is a highly selective inhibitor of PI3Kβ, with a favorable selectivity profile against other PI3K isoforms. The primary methods for determining this selectivity have been biochemical HTRF assays and cellular kinobeads-based chemoproteomics. While comprehensive data on its interaction with the entire human kinome is not publicly available, the existing data strongly supports its targeted action on PI3Kβ. For drug development professionals and researchers, this high selectivity is a key feature, as it is expected to minimize off-target toxicities. Further research and broader kinase screening will continue to refine our understanding of the complete cellular target landscape of this compound.
References
Methodological & Application
Application Notes and Protocols for Determining the in vitro Efficacy of GSK2636771 using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common occurrence in many types of cancer, promoting tumor cell growth, survival, and resistance to therapies.[3][4] this compound exhibits particular efficacy in tumor cells with a loss of function of the tumor suppressor PTEN, making the PI3Kβ isoform a critical driver of PI3K pathway activation in these cancers.[1][2] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to treatment with this compound using a colorimetric MTT assay.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ.[2] It demonstrates high selectivity for PI3Kβ over other PI3K isoforms.[1] By inhibiting PI3Kβ kinase activity, this compound blocks the downstream signaling cascade of the PI3K/Akt/mTOR pathway.[3][4] This inhibition can lead to apoptosis and a reduction in cell proliferation in PI3Kβ-dependent tumor cells, especially those that are PTEN-deficient.[1][3]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various PTEN-deficient cancer cell lines.
| Cell Line | Cancer Type | EC50 |
| PC-3 | Human Prostate Adenocarcinoma | 36 nM |
| HCC70 | Human Breast Cancer | 72 nM |
Data sourced from Selleck Chemicals product information.[1]
Experimental Protocols
This section details the protocol for an in vitro cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
This compound (dissolved in DMSO at a stock concentration of 20 mM)[2]
-
PTEN-deficient cancer cell lines (e.g., PC-3, HCC70, or BT549)[1]
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the this compound cell viability assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture PTEN-deficient cells (e.g., PC-3, HCC70) in their recommended growth medium supplemented with 10% FBS.[2]
-
Harvest cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000 to 15,000 cells per well in 100 µL of culture medium.[1] The optimal seeding density should be determined for each cell line to ensure they are approximately 80-90% confluent at the end of the experiment in the untreated control wells.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 100 pM to 10 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) or the drug concentration required for 50% survival (SF50) using appropriate software such as GraphPad Prism.[1]
-
References
Measuring AKT Phosphorylation Following GSK2636771 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate measurement of AKT phosphorylation in response to treatment with GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[4][5][6] this compound selectively targets the p110β isoform of PI3K, leading to a downstream reduction in AKT phosphorylation and subsequent inhibition of tumor cell growth, particularly in tumors with loss of the tumor suppressor PTEN.[1][7][8] Accurate and robust methods to quantify the phosphorylation status of AKT are therefore essential for evaluating the pharmacodynamic effects and efficacy of this compound in both preclinical and clinical settings. This guide outlines detailed methodologies for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Meso Scale Discovery (MSD) electrochemiluminescence assays.
Introduction
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that governs a multitude of cellular processes.[4] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[9] Full activation of AKT requires phosphorylation at both sites.
This compound is a potent and selective inhibitor of the PI3Kβ isoform.[2][10][11] By inhibiting PI3Kβ, this compound blocks the production of PIP3, thereby preventing the recruitment and subsequent phosphorylation of AKT. This leads to the attenuation of downstream AKT signaling, resulting in reduced cell proliferation and survival.[1][3] Therefore, measuring the extent of AKT phosphorylation is a direct and reliable indicator of this compound target engagement and biological activity.
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the mechanism of action of this compound.
Caption: PI3K/AKT signaling pathway and inhibition by this compound.
Experimental Workflow
The general workflow for measuring AKT phosphorylation after this compound treatment involves several key steps, from cell culture and treatment to data analysis.
Caption: General experimental workflow for AKT phosphorylation analysis.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (nM) | p-AKT (Ser473) Signal | Total AKT Signal | p-AKT / Total AKT Ratio |
| Vehicle Control | 0 | 1.25 ± 0.15 | 1.30 ± 0.10 | 0.96 ± 0.12 |
| This compound | 10 | 0.85 ± 0.10 | 1.28 ± 0.09 | 0.66 ± 0.08 |
| This compound | 100 | 0.42 ± 0.05 | 1.31 ± 0.11 | 0.32 ± 0.04 |
| This compound | 1000 | 0.15 ± 0.03 | 1.29 ± 0.08 | 0.12 ± 0.02 |
Table 1: Example Data Summary for Western Blot Analysis. Relative band intensities for phosphorylated AKT (Ser473) and total AKT are normalized to a loading control. The ratio of p-AKT to total AKT is then calculated. Data are presented as mean ± standard deviation.
| Treatment Group | This compound Conc. (nM) | p-AKT (Ser473) (OD 450nm) | Total AKT (OD 450nm) | p-AKT / Total AKT Ratio |
| Vehicle Control | 0 | 2.10 ± 0.20 | 2.25 ± 0.18 | 0.93 ± 0.09 |
| This compound | 10 | 1.45 ± 0.15 | 2.20 ± 0.15 | 0.66 ± 0.07 |
| This compound | 100 | 0.75 ± 0.08 | 2.28 ± 0.19 | 0.33 ± 0.04 |
| This compound | 1000 | 0.30 ± 0.05 | 2.22 ± 0.16 | 0.14 ± 0.02 |
Table 2: Example Data Summary for ELISA. Optical density (OD) values at 450 nm are recorded for phosphorylated AKT (Ser473) and total AKT. The ratio of p-AKT to total AKT is calculated. Data are presented as mean ± standard deviation.
| Treatment Group | This compound Conc. (nM) | p-AKT (Ser473) (ECL Signal) | Total AKT (ECL Signal) | p-AKT / Total AKT Ratio |
| Vehicle Control | 0 | 150,000 ± 12,000 | 160,000 ± 10,000 | 0.94 ± 0.08 |
| This compound | 10 | 95,000 ± 8,500 | 158,000 ± 9,500 | 0.60 ± 0.05 |
| This compound | 100 | 40,000 ± 4,200 | 162,000 ± 11,000 | 0.25 ± 0.03 |
| This compound | 1000 | 12,000 ± 1,500 | 159,000 ± 9,800 | 0.08 ± 0.01 |
Table 3: Example Data Summary for Meso Scale Discovery (MSD) Assay. Electrochemiluminescence (ECL) signals are measured for phosphorylated AKT (Ser473) and total AKT. The ratio of p-AKT to total AKT is calculated. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize cell lines known to have an active PI3K/AKT pathway, preferably those with PTEN loss (e.g., PC-3, BT549, HCC70), as they are particularly sensitive to PI3Kβ inhibition.[3][11]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in multi-well plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA/MSD) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal AKT phosphorylation, serum-starve the cells for 4-16 hours in serum-free media prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the culture media and add the media containing the different concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 6, or 24 hours).
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 10% or 12% sodium dodecyl sulfate-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-AKT (e.g., p-AKT Ser473 or p-AKT Thr308) and total AKT, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-AKT and total AKT signals to the loading control, and then calculate the ratio of p-AKT to total AKT.
ELISA Protocol
-
Kit Selection: Use a commercially available ELISA kit for the detection of phospho-AKT (e.g., p-AKT Ser473) and total AKT. These kits typically come with pre-coated plates and all necessary reagents.[15][16]
-
Sample Preparation: Dilute the cell lysates to the appropriate concentration in the assay diluent provided with the kit.
-
Assay Procedure: Follow the manufacturer's protocol. A general procedure is as follows:
-
Add diluted cell lysates and standards to the wells of the microplate.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the detection antibody (specific for either p-AKT or total AKT).
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash.
-
Add the substrate and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of p-AKT and total AKT in the samples from the standard curve. Calculate the ratio of p-AKT to total AKT.
Meso Scale Discovery (MSD) Protocol
-
Platform Overview: The MSD platform utilizes electrochemiluminescence for highly sensitive and quantitative protein detection in complex matrices like cell lysates.[17]
-
Kit Selection: Use MSD kits specifically designed for the detection of phospho-AKT and total AKT. These kits provide plates with integrated electrodes and all necessary reagents.
-
Sample Preparation: Prepare cell lysates as described previously. Dilute the lysates in the provided assay diluent.
-
Assay Procedure: Follow the MSD protocol provided with the kit. A typical workflow is as follows:
-
Add diluted lysates and standards to the wells of the MSD plate.
-
Incubate to allow protein binding.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody.
-
Incubate and wash.
-
Add Read Buffer and analyze the plate on an MSD instrument.
-
-
Data Acquisition: The instrument measures the intensity of the emitted light upon electrochemical stimulation.
-
Data Analysis: Use the MSD DISCOVERY WORKBENCH® software for data analysis. Generate standard curves and determine the concentrations of p-AKT and total AKT. Calculate the ratio of p-AKT to total AKT. Studies have successfully used this method to measure the pAKT/total AKT ratio in response to this compound.[18]
Conclusion
The methodologies outlined in this document provide a comprehensive guide for researchers to reliably measure the inhibition of AKT phosphorylation by this compound. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. Western blotting provides a semi-quantitative and visual confirmation of target engagement. ELISA offers a quantitative and higher-throughput alternative. The Meso Scale Discovery platform provides a highly sensitive, quantitative, and high-throughput solution for pharmacodynamic studies. By carefully following these protocols, researchers can generate robust and reproducible data to advance the understanding and development of PI3Kβ inhibitors like this compound.
References
- 1. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 15. raybiotech.com [raybiotech.com]
- 16. FastScan⢠Phospho-Akt (Ser473) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 17. mesoscale.com [mesoscale.com]
- 18. researchgate.net [researchgate.net]
Application Notes for Western Blot Analysis of p-AKT (Ser473) Following GSK2636771 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2] this compound exerts its therapeutic effect by blocking the catalytic activity of PI3Kβ, thereby preventing the phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] This inhibition is particularly effective in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of targeted inhibitors like this compound. By quantifying the levels of phosphorylated AKT (p-AKT) at key residues such as Serine 473 (Ser473), researchers can directly assess the on-target activity of the inhibitor and determine its effective dose and treatment duration. These application notes provide a detailed protocol for the detection of p-AKT (Ser473) by Western blot in cancer cell lines following treatment with this compound.
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent and time-course effects of this compound on p-AKT (Ser473) levels in a PTEN-deficient cancer cell line (e.g., PC-3). Data is presented as the mean percentage inhibition of the p-AKT/total AKT ratio relative to a vehicle-treated control.
Table 1: Dose-Dependent Inhibition of p-AKT (Ser473) by this compound
| This compound Concentration (nM) | Mean Inhibition of p-AKT/Total AKT Ratio (%) |
| 10 | 15 |
| 50 | 45 |
| 100 | 70 |
| 500 | 95 |
| 1000 | 98 |
Cells were treated for 24 hours.
Table 2: Time-Course of p-AKT (Ser473) Inhibition by this compound
| Time (hours) | Mean Inhibition of p-AKT/Total AKT Ratio (%) |
| 1 | 25 |
| 4 | 60 |
| 8 | 85 |
| 16 | 92 |
| 24 | 95 |
Cells were treated with 100 nM this compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PI3K/AKT signaling pathway targeted by this compound and the general workflow for the Western blot protocol.
References
Application Notes and Protocols for the Use of GSK2636771 in CRISPR-edited PTEN Null Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a key therapeutic target.[1] One of the most common mechanisms for PI3K pathway activation is the loss of function of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[2][3] PTEN is a phosphatase that negatively regulates the PI3K pathway by converting phosphatidylinositol-3,4,5-trisphosphate (PIP3) back to phosphatidylinositol-4,5-bisphosphate (PIP2).[4][5] Its inactivation, through mutation, deletion, or epigenetic silencing, leads to the accumulation of PIP3 and constitutive activation of downstream effectors like AKT.[2][4]
GSK2636771 is a potent, orally bioavailable, and selective inhibitor of the PI3Kβ (beta) isoform.[6][7] Preclinical studies have demonstrated that PTEN-deficient tumor cells are particularly dependent on the PI3Kβ isoform for survival and proliferation, making this compound a promising targeted therapy for PTEN-null cancers.[3][8] The advent of CRISPR/Cas9 gene-editing technology allows for the precise creation of PTEN null cell lines, providing robust in vitro models to study the efficacy and mechanism of action of PI3Kβ inhibitors like this compound.[9][10]
These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in CRISPR-edited PTEN null cell lines to assess its anti-proliferative effects and impact on signal transduction.
Mechanism of Action: PTEN Loss and PI3Kβ Inhibition
In normal cells, PTEN acts as a critical brake on the PI3K/AKT pathway.[5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate the second messenger PIP3.[11] PTEN reverses this process, dephosphorylating PIP3 to PIP2 and terminating the signal.[4][12] In PTEN null cancer cells, the absence of PTEN function leads to an accumulation of PIP3, resulting in hyperactivation of AKT and downstream signaling that promotes cell proliferation and survival.[12][13] this compound selectively inhibits the p110β catalytic subunit of PI3K, blocking the production of PIP3 and thereby inhibiting the downstream AKT signaling cascade in PTEN-driven tumor cells.[7][8][14]
Caption: PI3K/AKT pathway showing PTEN loss and this compound inhibition.
Quantitative Data Summary
This compound demonstrates potent and selective activity against PTEN-deficient cancer cell lines. The half-maximal effective concentration (EC50) or surviving fraction 50 (SF50) values are typically in the nanomolar range.
| Parameter | Cell Line | Cancer Type | PTEN Status | This compound Value | Reference |
| EC50 | PC-3 | Prostate Adenocarcinoma | Null | 36 nM | [6] |
| EC50 | HCC70 | Breast Cancer | Null | 72 nM | [6] |
| Ki | PI3Kβ | (Biochemical Assay) | N/A | 0.89 nM | [8][15] |
| IC50 | PI3Kβ | (Biochemical Assay) | N/A | 5.2 nM | [15] |
Experimental Protocols
Protocol 1: Generation of PTEN Null Cell Lines via CRISPR/Cas9
This protocol provides a general workflow for creating a PTEN knockout cell line using CRISPR/Cas9 technology.
References
- 1. benchchem.com [benchchem.com]
- 2. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 5. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. PTEN Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 13. google.com [google.com]
- 14. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of GSK2636771
These application notes provide a detailed overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) analysis of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The information is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this and similar targeted therapies.
Introduction
This compound is a potent and orally bioavailable selective inhibitor of the p110β isoform of PI3K.[1][2] Preclinical studies have demonstrated its activity in tumor models with a deficiency in the tumor suppressor PTEN, where the PI3Kβ signaling pathway is critical for cell growth and survival.[1][3] Understanding the pharmacokinetic and pharmacodynamic profile of this compound in preclinical models is crucial for translating these findings to clinical settings.
Data Presentation
While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for this compound in preclinical models are not detailed in the reviewed literature, a significant amount of pharmacodynamic data is available, demonstrating a dose- and time-dependent inhibition of the PI3Kβ pathway.
Table 1: Pharmacodynamic Efficacy of this compound in PC3 Tumor Xenografts
| Dose (mg/kg) | Time Point (hours) | pAKT Inhibition (%) vs. Vehicle |
| 3 | 1 | 49 |
| 3 | 2 | 65 |
| 3 | 4 | 58 |
| 3 | 6 | 45 |
| 3 | 8 | 33 |
| 3 | 10 | 25 |
| 3 | 24 | 10 |
| 10 | 1 | 75 |
| 10 | 2 | 85 |
| 10 | 4 | 82 |
| 10 | 6 | 78 |
| 10 | 8 | 70 |
| 10 | 10 | 65 |
| 10 | 24 | 40 |
Data derived from graphical representations in published studies.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound.[1][2][3]
In Vivo Efficacy and PK/PD Study in a Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy and the pharmacokinetic-pharmacodynamic relationship of orally administered this compound in a PTEN-deficient tumor model.
Materials:
-
Female nude mice
-
PC3 human prostate cancer cells (PTEN-deficient)
-
This compound
-
Vehicle solution
-
Oral gavage needles
-
Calipers
-
Blood collection tubes (e.g., heparinized)
-
Liquid nitrogen
-
Tissue homogenization buffer (e.g., MSD lysis buffer with protease and phosphatase inhibitors)
-
ELISA kit for phospho-AKT (Ser473) and total AKT
Protocol:
-
Tumor Implantation:
-
Inject 2.0 x 10^6 PC3 cells subcutaneously into the flank of female nude mice.
-
Monitor tumor growth regularly using calipers.
-
-
Animal Randomization and Dosing:
-
Once tumors reach a volume of approximately 200–250 mm³, randomize mice into treatment and vehicle control groups (n=8 per group for efficacy; n=3 per time point for PK/PD).
-
For efficacy studies, administer this compound orally by gavage at doses of 1, 3, 10, or 30 mg/kg daily for 21 days. The control group receives the vehicle.
-
For PK/PD studies, administer a single oral dose of this compound at 3 and 10 mg/kg.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight twice weekly throughout the 21-day treatment period.
-
-
Sample Collection for PK/PD Analysis:
-
At specified time points post-dose (e.g., 1, 2, 4, 6, 8, 10, and 24 hours), collect blood samples.
-
Immediately following blood collection, euthanize the animals and excise the tumors.
-
-
Sample Processing:
-
Blood: Mix blood 1:1 with water for analysis of this compound concentration.
-
Tumor: Divide the tumor into two halves. Flash-freeze one half in liquid nitrogen for compound concentration analysis. Immediately process the other half in lysis buffer for protein analysis.
-
-
Pharmacokinetic Analysis:
-
Determine the concentration of this compound in blood and tumor homogenates using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Pharmacodynamic Analysis:
-
Measure the levels of phosphorylated AKT (Ser473) and total AKT in the tumor lysates using an ELISA kit.
-
Calculate the ratio of pAKT/total AKT to determine the extent of target inhibition.
-
Visualizations
Signaling Pathway
Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for preclinical PK/PD analysis of this compound.
References
Application Notes: GSK2636771-Induced Cell Cycle Arrest in HCC70 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. In tumor cells with a loss of the tumor suppressor PTEN, the PI3Kβ isoform often becomes a key driver of PI3K pathway activation. The HCC70 cell line, derived from a triple-negative breast cancer, is known to be PTEN-deficient, making it a relevant model for studying the effects of PI3Kβ inhibition. These application notes provide a framework for investigating the effects of this compound on cell cycle progression in HCC70 cells, with a focus on inducing G1 phase arrest.
Principle
This compound selectively inhibits PI3Kβ, leading to a downstream reduction in the phosphorylation and activation of Akt. Inactivated Akt can no longer phosphorylate its downstream targets that promote cell cycle progression. This leads to the stabilization of the cyclin-dependent kinase inhibitor p27 and a decrease in the expression of cyclin D1. The culmination of these events is the inhibition of cyclin-dependent kinases (CDKs) responsible for the G1/S phase transition, resulting in cell cycle arrest in the G1 phase.
Data Presentation
Table 1: Effect of this compound on HCC70 Cell Viability (IC50)
| Compound | Cell Line | Assay Type | Incubation Time (hr) | IC50 (nM) |
| This compound | HCC70 | MTS Assay | 72 | User-defined |
Table 2: Effect of this compound on Cell Cycle Distribution in HCC70 Cells
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | User-defined | User-defined | User-defined |
| This compound (Concentration 1) for 24h | User-defined | User-defined | User-defined |
| This compound (Concentration 2) for 24h | User-defined | User-defined | User-defined |
| This compound (Concentration 1) for 48h | User-defined | User-defined | User-defined |
| This compound (Concentration 2) for 48h | User-defined | User-defined | User-defined |
Table 3: Quantification of Protein Expression Changes in HCC70 Cells Treated with this compound (48h)
| Treatment | p-Akt (Ser473) Fold Change (vs. Control) | Total Akt Fold Change (vs. Control) | Cyclin D1 Fold Change (vs. Control) | p27 Kip1 Fold Change (vs. Control) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Effective Conc.) | User-defined | User-defined | User-defined | User-defined |
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effects of this compound on HCC70 cells.
Protocols
Cell Culture and Treatment
-
Cell Line: HCC70 (ATCC® CRL-2315™)
-
Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Cell Viability Assay (MTS Assay)
-
Seeding: Seed HCC70 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Seeding: Seed HCC70 cells in 6-well plates. Allow cells to attach and grow to 60-70% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis
-
Seeding and Treatment: Seed HCC70 cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, Cyclin D1, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture techniques and check for contamination. Optimize seeding density.
-
Inconsistent Flow Cytometry Results: Ensure a single-cell suspension before fixation. Properly gate the cell populations during analysis.
-
Weak or No Signal in Western Blot: Check antibody dilutions and incubation times. Ensure efficient protein transfer.
Conclusion
This compound is a valuable tool for studying the role of the PI3Kβ/Akt pathway in PTEN-deficient breast cancer cells like HCC70. The protocols outlined here provide a comprehensive approach to characterizing the effects of this compound on cell viability, cell cycle progression, and the expression of key regulatory proteins. These studies will contribute to a better understanding of the mechanism of action of this targeted therapy.
Application Notes and Protocols for Lentiviral shRNA Knockdown in Combination with GSK2636771 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in a variety of human cancers, often driven by activating mutations in PI3K/AKT pathway components or the loss of the tumor suppressor PTEN.[3][4] The loss of PTEN function leads to the hyperactivation of the PI3K pathway, making it a compelling target for cancer therapy.[4]
GSK2636771 is a potent and selective, orally bioavailable inhibitor of the PI3Kβ (beta) isoform.[5][6] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly in PTEN-deficient cancer cells which are reliant on PI3Kβ signaling.[5][6] This targeted approach offers the potential for a more effective treatment with fewer side effects compared to pan-PI3K inhibitors.[6][7]
Lentiviral-mediated short hairpin RNA (shRNA) is a powerful tool for inducing stable, long-term gene silencing in a wide range of mammalian cells, including both dividing and non-dividing cells.[8][9] This technology allows for the specific knockdown of a target gene, facilitating the study of its function and its role in disease processes.[8]
This document provides detailed application notes and protocols for a combined experimental approach utilizing lentiviral shRNA knockdown of a target gene of interest alongside treatment with the PI3Kβ inhibitor, this compound. This combination allows for the investigation of synergistic effects, mechanisms of resistance, and the potential for enhanced therapeutic efficacy in cancer cells, particularly those with PTEN loss.
Data Presentation
Table 1: In Vitro Efficacy of this compound in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | This compound EC50 | Effect on AKT Phosphorylation | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | 36 nM | Marked decrease | [5] |
| HCC70 | Breast Cancer | Null | 72 nM | Marked decrease | [5] |
| BT549 | Breast Cancer | Deficient | Not specified | Marked decrease | [5] |
Table 2: Clinical Trial Data for Single-Agent this compound in Patients with PTEN-Altered Tumors
| Trial Phase | Patient Population | Outcome Measure | Result | Reference |
| Phase II (NCI-MATCH Arm N) | PTEN mutation/deletion with PTEN expression | Stable Disease (SD) | 32% of patients achieved SD | [10] |
| Phase II (NCI-MATCH Arm N) | PTEN mutation/deletion with PTEN expression | SD ≥ 6 months | 9% of patients | [10] |
| Phase II (NCI-MATCH Arm P) | Loss of PTEN protein expression | Stable Disease (SD) | 22% of patients achieved SD | [10] |
| Phase II (NCI-MATCH Arm P) | Loss of PTEN protein expression | SD ≥ 6 months | 6% of patients | [10] |
| First-in-human study | PTEN-deficient advanced solid tumors | Partial Response | 1 patient with CRPC and PIK3CB amplification | [6] |
| First-in-human study | PTEN-deficient advanced solid tumors | Durable Clinical Benefit (≥24 weeks) | 10 patients | [6] |
Table 3: Representative Lentiviral shRNA Knockdown Efficiency
| Target Gene | Cell Line | Method of Quantification | Knockdown Efficiency | Reference |
| Metadherin (MTDH) | Jurkat | qRT-PCR | ~80% | [11] |
| ASC | THP1 | qPCR | ~60-80% (shRNA dependent) | [12] |
| Galectin-3 | HUVECs | RT-qPCR | ~70% | [13] |
| Galectin-3 | HUVECs | Western Blot | ~60% | [13] |
Signaling Pathway and Experimental Workflow
PI3K/Akt Signaling Pathway with shRNA and this compound Intervention
Caption: PI3K/Akt pathway with points of intervention.
Experimental Workflow for Combined Lentiviral shRNA Knockdown and this compound Treatment
Caption: Workflow for combined shRNA and drug treatment.
Experimental Protocols
Protocol 1: Lentiviral Particle Production and Transduction
This protocol is adapted for use in producing lentiviral particles for shRNA expression.[14][15][16]
Materials:
-
Lentiviral vector containing the shRNA of interest and a selection marker (e.g., puromycin resistance).
-
Lentiviral packaging plasmids (e.g., pCMVΔR8.2 and pCMV-VSVG).
-
HEK293T cells.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine 2000 or similar).
-
Target cancer cell line (e.g., PTEN-null prostate or breast cancer cells).
Procedure:
-
Day 0: Seed Packaging Cells:
-
Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Day 1: Transfection:
-
In separate tubes, dilute the lentiviral shRNA vector (12 µg), packaging plasmid (8 µg), and envelope plasmid (2 µg) in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Change Medium:
-
Day 3-4: Harvest Viral Supernatant:
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
-
Day 4: Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate to be approximately 50-70% confluent on the day of transduction.[15][19]
-
Prepare transduction medium containing the desired amount of viral supernatant and Polybrene (final concentration of 4-8 µg/mL). The optimal multiplicity of infection (MOI) should be determined for each cell line.[15]
-
Replace the existing medium with the transduction medium.
-
Incubate overnight at 37°C, 5% CO2.[15]
-
-
Day 5: Medium Change and Selection:
-
After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[13]
-
Allow the cells to recover for 24-48 hours before starting selection.
-
-
Day 7 onwards: Puromycin Selection:
-
Add fresh medium containing the appropriate concentration of puromycin (typically 1-10 µg/mL, must be determined for each cell line) to select for transduced cells.[14][15]
-
Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.[14]
-
Expand the puromycin-resistant cells for subsequent experiments.
-
Protocol 2: Validation of Gene Knockdown by Western Blot
This protocol outlines the procedure for validating the knockdown of the target protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Wash the transduced and control cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal loading.
-
Protocol 3: Cell Viability Assay with this compound Treatment
This protocol is for assessing the effect of this compound on the viability of shRNA-transduced cells.[5]
Materials:
-
Stably transduced (shRNA-target and shRNA-control) and parental cells.
-
96-well plates.
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the cell viability against the drug concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
By following these protocols, researchers can effectively combine the power of lentiviral shRNA-mediated gene knockdown with targeted pharmacological inhibition to explore complex biological questions and evaluate novel therapeutic strategies.
References
- 1. BLOCK-iT™ RNAi Express [rnaidesigner.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K-beta Inhibitor for PTEN Loss-Related Cancers · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIK3CB Inhibitor this compound in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 16. Lentivirus‐mediated shRNA interference of ghrelin receptor blocks proliferation in the colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. manuals.cellecta.com [manuals.cellecta.com]
- 19. scbt.com [scbt.com]
Application Notes and Protocols: GSK2636771 in Patient-Derived Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue from which they are derived. As such, PDOs have emerged as a powerful preclinical model for drug screening and personalized medicine. GSK2636771 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. Preclinical studies have demonstrated that PTEN-deficient cancer cells are particularly dependent on the PI3Kβ isoform for survival and proliferation, making this compound a promising therapeutic agent for tumors with this genetic background. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in patient-derived organoid culture systems.
Mechanism of Action of this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ, demonstrating high selectivity over other PI3K isoforms. In cancer cells with a loss of PTEN function, the PI3K/Akt signaling pathway is constitutively active, driving cell growth, proliferation, and survival. This compound specifically targets the p110β catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt, leading to the inhibition of the entire signaling cascade.
PI3K/Akt Signaling Pathway and Inhibition by this compound
Caption: The PI3K/Akt signaling pathway inhibited by this compound.
Data Presentation
While specific data on this compound in patient-derived organoids is limited in publicly available literature, the following table summarizes the inhibitory activity in various 2D cancer cell lines, which serves as a benchmark for designing experiments in 3D organoid models. The expectation is that PDOs from PTEN-deficient tumors will exhibit sensitivity to this compound.
| Cell Line | Cancer Type | PTEN Status | IC50 / EC50 (nM) | Reference Model |
| PC-3 | Prostate Adenocarcinoma | Null | 36 | 2D Cell Culture |
| HCC70 | Breast Cancer | Null | 72 | 2D Cell Culture |
| BT549 | Breast Cancer | Deficient | Not specified | 2D Cell Culture |
Note: The IC50/EC50 values are indicative and may vary depending on the specific experimental conditions and the unique genetic background of the patient-derived organoids.
Experimental Protocols
The following protocols are adapted from established methods for patient-derived organoid culture and drug screening.[1][2][3] These should be optimized based on the specific tumor type and laboratory conditions.
Establishment of Patient-Derived Organoid Cultures
This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue in a sterile collection medium (e.g., DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase/Hyaluronidase in DMEM/F12)
-
Basement membrane extract (BME), such as Matrigel®
-
Organoid growth medium (specific to the tumor type)
-
Cell culture plates (24-well or 48-well)
-
Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments with the appropriate enzyme cocktail at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion enzymes with an equal volume of cold DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of ice-cold BME.
-
Dispense 20-50 µL droplets of the BME-cell suspension into the center of pre-warmed culture plate wells.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.
-
Gently add pre-warmed organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days. Organoids should be ready for passaging or drug screening within 1-3 weeks.
Drug Screening of this compound in Patient-Derived Organoids
This protocol describes a method for assessing the dose-response of PDOs to this compound.
Materials:
-
Established PDO cultures
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Organoid growth medium
-
384-well or 96-well opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or high-content imaging system
Procedure:
-
Harvest mature organoids from culture and dissociate them into smaller fragments or single cells.
-
Count the viable cells or organoid fragments.
-
Resuspend the organoids in BME at a predetermined density and plate into a 384-well or 96-well plate.
-
Allow the BME to solidify and add organoid growth medium.
-
Prepare a serial dilution of this compound in the organoid growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
After 24-48 hours of organoid recovery, replace the medium with the medium containing the various concentrations of this compound.
-
Incubate the plate for 72-120 hours.
-
Assess cell viability using a 3D-compatible assay like CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for this compound Screening in PDOs
Caption: A generalized workflow for screening this compound in PDOs.
Conclusion
The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the efficacy of targeted therapies like this compound. By closely mimicking the characteristics of a patient's tumor, PDOs can aid in identifying patient populations that are most likely to respond to PI3Kβ inhibition, particularly those with PTEN-deficient cancers. The protocols and information provided herein serve as a guide for researchers to design and execute robust experiments to evaluate the therapeutic potential of this compound in a personalized medicine context.
References
Troubleshooting & Optimization
GSK2636771 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing GSK2636771, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound.[1][2][3] Published studies have successfully used DMSO to create stock solutions at concentrations as high as 20 mM.[3][4] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can negatively impact the compound's stability and solubility.
Q2: I observed precipitation after diluting my this compound DMSO stock into cell culture media. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic small molecules like this compound. This phenomenon, often termed "solvent shock," occurs when the compound rapidly leaves the favorable DMSO environment and enters the less soluble aqueous media. Other contributing factors can include the final concentration of this compound being above its solubility limit in the media, interactions with media components, and the final concentration of DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental conditions.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most referenced solvent, some datasheets indicate solubility in DMF. The dihydrochloride form of this compound is also soluble in 0.1N NaOH.[5] However, for cell culture applications, DMSO is the standard choice. If considering an alternative solvent, its compatibility with your specific cell line and experimental setup must be thoroughly validated.
Q5: How should I store my this compound stock solution?
A5: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide
If you are experiencing solubility issues with this compound in your cell culture experiments, follow these troubleshooting steps:
1. Verify Stock Solution Integrity:
-
Problem: Undissolved particles in the DMSO stock solution.
-
Solution: Ensure the compound is fully dissolved in DMSO. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.[1][6] Visually inspect the stock solution for any particulates before proceeding with dilutions.
2. Optimize the Dilution Procedure:
-
Problem: Precipitation during dilution into cell culture media.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, perform intermediate dilutions in culture media. It is also beneficial to add the this compound stock solution to the media while gently vortexing or swirling to facilitate rapid mixing and minimize localized high concentrations.
3. Assess the Impact of Media Components:
-
Problem: Reduced solubility in specific media formulations.
-
Solution: The presence or absence of serum can affect the solubility of hydrophobic compounds. Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize some compounds. If you are using serum-free or low-serum media, you may encounter more significant solubility challenges. Consider preparing the final dilution in complete media containing serum.
4. Determine the Empirical Solubility Limit:
-
Problem: The desired working concentration exceeds the compound's solubility in the media.
-
Solution: Perform a simple solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium and incubate them under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation over time. This will help you determine the maximum workable concentration for your experiments.
Quantitative Solubility Data
The solubility of this compound can vary between different suppliers and batches. The following table summarizes publicly available solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 9 | 20.77 | Sonication recommended[6] |
| DMSO | 25 | 57.68 | Ultrasonic advised[1] |
| DMSO | 28 | 64.6 | - |
| DMSO | 30 | - | -[7] |
| DMSO | 54 | 124.59 | Use fresh DMSO[8] |
| DMSO | 86 | 198.42 | Use fresh DMSO[8] |
| DMSO | 87 | 200.72 | Use fresh DMSO[8] |
| Water | < 1 | - | Insoluble or slightly soluble[6] |
| Ethanol | < 1 | - | Insoluble or slightly soluble[6] |
| 0.1N NaOH(aq) | Soluble | - | For dihydrochloride form[5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | -[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM). d. Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes. e. Visually confirm the absence of any particulate matter. f. Aliquot the stock solution into single-use, sterile tubes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials: this compound DMSO stock solution, complete cell culture medium (pre-warmed to 37°C).
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 100 µM in media, and then further dilute this to 10 µM. c. When diluting, add the stock solution to the media while gently vortexing or swirling to ensure rapid and uniform mixing. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Visualizations
Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Off-target effects of GSK2636771 at high concentrations
Welcome to the technical support center for GSK2636771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ)[1][2][3]. It is orally bioavailable and has been developed for use in cancers with a dependence on the PI3Kβ signaling pathway, particularly those with loss of the tumor suppressor PTEN[4].
Q2: How selective is this compound for PI3Kβ over other PI3K isoforms?
A2: this compound exhibits high selectivity for PI3Kβ over other class I PI3K isoforms. It is reported to be over 900-fold selective for PI3Kβ compared to p110α and p110γ, and over 10-fold selective against p110δ[1][3][4][5]. This selectivity is intended to minimize on- and off-target toxicities that are often associated with pan-PI3K inhibitors[1][6].
Q3: What are potential off-target effects and why are they a concern at high concentrations?
A3: Off-target effects are unintended interactions of a drug with proteins other than its designated target. At high concentrations, the risk of off-target binding increases as the inhibitor may interact with other proteins that have lower binding affinities. For kinase inhibitors, this can lead to the modulation of unintended signaling pathways, potentially causing misleading experimental results or cellular toxicity. While this compound is highly selective, at sufficiently high concentrations, it may interact with other kinases or proteins.
Q4: Has the broader kinase selectivity of this compound been profiled?
A4: Yes, the selectivity of this compound has been assessed against a broad panel of kinases. One study mentions that this compound was tested at a concentration of 10 µM against a panel of 294 kinases by the Reaction Biology Corporation[7]. However, the detailed results of this screen are not publicly available in the cited literature. Therefore, specific off-target kinases at high concentrations have not been detailed in the available resources.
Q5: What are the common indicators of off-target effects in my cell-based assays?
A5: Unexplained cytotoxicity, unexpected changes in cellular morphology, or modulation of signaling pathways that are not downstream of PI3Kβ could be indicators of off-target effects. If the observed cellular phenotype does not align with the known consequences of PI3Kβ inhibition, it is prudent to investigate potential off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at concentrations intended to inhibit PI3Kβ. | Off-target effects leading to cellular toxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration for PI3Kβ inhibition. 2. Use a structurally different PI3Kβ inhibitor to see if the cytotoxic effect is recapitulated. 3. If possible, perform a kinome scan to identify potential off-target kinases. |
| Observed phenotype is inconsistent with PI3Kβ pathway inhibition. | The phenotype may be driven by an off-target effect. | 1. Verify PI3Kβ pathway inhibition by assessing the phosphorylation status of downstream targets like AKT (at Ser473) via Western blot. 2. Use a rescue experiment by introducing a drug-resistant PI3Kβ mutant. If the phenotype persists, it is likely due to an off-target effect. |
| Conflicting results with other PI3Kβ inhibitors. | Differences in the selectivity profiles of the inhibitors. | 1. Compare the known selectivity profiles of the inhibitors used. 2. Consider that even highly selective inhibitors can have different off-target profiles at higher concentrations. |
Data on Selectivity of this compound
The following table summarizes the known selectivity of this compound against the class I PI3K isoforms.
| Target | IC50 (nM) | Selectivity vs. PI3Kβ | Reference |
| PI3Kβ (p110β) | 5.2 | - | [1] |
| PI3Kα (p110α) | >4,680 | >900-fold | [1][4] |
| PI3Kγ (p110γ) | >4,680 | >900-fold | [1][4] |
| PI3Kδ (p110δ) | >52 | >10-fold | [1][4] |
Experimental Protocols
Protocol 1: Assessing On-Target PI3Kβ Inhibition in Cells
Objective: To confirm that this compound is inhibiting the PI3Kβ pathway at the desired concentrations in a cellular context.
Methodology: Western Blotting for Phospho-AKT (Ser473)
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Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. A dose-dependent decrease in the phospho-AKT/total AKT ratio indicates on-target inhibition of the PI3K pathway.
Protocol 2: Investigating Potential Off-Target Effects via Kinome Profiling
Objective: To identify potential off-target kinases of this compound at a high concentration.
Methodology: Kinome Profiling Service (e.g., Reaction Biology)
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Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO). Submit the compound to a commercial kinome profiling service provider.
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Assay Format: These services typically use radiometric assays (e.g., HotSpot) or binding assays to measure the inhibitory activity of the compound against a large panel of recombinant human kinases.
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Concentration for Screening: It is recommended to screen at a high concentration (e.g., 1 µM or 10 µM) to identify potential off-target interactions.
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Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration. Significant inhibition of kinases other than PI3Kβ would indicate potential off-target effects. Follow-up dose-response assays can be performed for any identified hits to determine their IC50 values.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A First-Time-in-Human Study of this compound, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Overcoming Resistance to GSK2636771 in Prostate Cancer Cells
Welcome to the technical support center for researchers utilizing the PI3Kβ inhibitor, GSK2636771, in prostate cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and facilitate the successful design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in prostate cancer cells?
A1: this compound is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). In prostate cancer, particularly in tumors with loss of the tumor suppressor PTEN, the PI3K/Akt signaling pathway is often hyperactivated and heavily reliant on PI3Kβ for downstream signaling. This compound works by blocking the activity of PI3Kβ, thereby inhibiting the phosphorylation of Akt and downstream effectors, which ultimately leads to decreased cell proliferation, survival, and migration.[1][2]
Q2: Which prostate cancer cell lines are most sensitive to this compound?
A2: Prostate cancer cell lines with PTEN loss are generally more sensitive to this compound. The PTEN-null prostate adenocarcinoma cell line, PC-3, has been shown to be particularly sensitive.[3] The sensitivity of other prostate cancer cell lines can vary based on their PTEN status and the activity of other signaling pathways.
Q3: What are the common mechanisms of resistance to this compound?
A3: Resistance to this compound can emerge through several mechanisms. A primary mechanism is the relief of feedback inhibition on receptor tyrosine kinases (RTKs) like IGF1R. Inhibition of PI3Kβ can lead to the reactivation of PI3Kα, creating a rebound in downstream signaling.[4] Additionally, a reciprocal feedback loop exists between the PI3K and androgen receptor (AR) signaling pathways.[1][5] Inhibition of the PI3K pathway can lead to an increase in AR expression and activity, potentially driving resistance.[4][5]
Q4: Are there known off-target effects of this compound that I should be aware of in my experiments?
A4: While this compound is highly selective for PI3Kβ, researchers should always consider potential off-target effects. It is good practice to include appropriate controls, such as comparing its effects to other PI3K inhibitors with different selectivity profiles or using genetic knockdown of PI3Kβ to validate key findings. One publication has noted that this compound has been identified as a GPR39 agonist.[6]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound in DMSO and avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to culture media. Using pre-warmed media can help prevent precipitation. |
| Cell Seeding Density | Optimize cell seeding density for each prostate cancer cell line to ensure cells are in an exponential growth phase throughout the experiment. High cell density can lead to nutrient depletion and pH changes, affecting drug efficacy. |
| Assay Type and Duration | The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is linear within the range of cell numbers used. The duration of drug exposure should be consistent and optimized for the specific cell line. |
| Serum Concentration | Components in fetal bovine serum (FBS) can interact with the inhibitor. Use a consistent and, if possible, lower serum concentration across experiments to minimize variability. |
| Cell Line Integrity | Use low-passage number cells to avoid genetic drift that could alter drug sensitivity. Regularly verify the PTEN status of your cell lines. |
Weak or No Signal for Phospho-Akt (p-Akt) in Western Blotting
| Potential Cause | Recommended Solution |
| Low Basal p-Akt Levels | In some cell lines or under serum-starved conditions, basal p-Akt levels may be too low to detect. Consider stimulating cells with a growth factor (e.g., IGF-1) for a short period (5-30 minutes) to induce Akt phosphorylation.[7][8] |
| Inefficient Protein Extraction | Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of Akt. Keep samples on ice throughout the extraction process.[7][8] |
| Suboptimal Antibody and Blocking Conditions | Use a validated antibody for p-Akt (e.g., Ser473). Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause high background. Incubate the primary antibody in BSA/TBST.[8] |
| Insufficient Protein Loading | Load an adequate amount of protein (20-40 µg of total cell lysate) to ensure detectable levels of p-Akt. |
| Transient Inhibition | The inhibitory effect of this compound on p-Akt can be transient due to feedback loop activation.[4] Perform a time-course experiment to determine the optimal time point for observing maximum p-Akt inhibition. |
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Assay Type | Parameter | Value | Reference |
| PC-3 | Null | Cell Growth | EC50 | 36 nM | [3] |
| DU145 | Wild-Type | Migration/Invasion | - | Potent Inhibition | [6] |
| HCC70 (Breast Cancer) | Null | Cell Growth | EC50 | 72 nM | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Plate prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (DMSO) and a no-cell blank control.
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Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for p-Akt (Ser473)
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Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. If desired, serum-starve the cells for 3-4 hours to reduce basal PI3K activity. Pre-treat cells with various concentrations of this compound or vehicle control for the desired time. If stimulating, add an appropriate agonist (e.g., IGF-1) for 5-30 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Akt as a loading control.
Mandatory Visualizations
References
- 1. Reciprocal feedback regulation of PI3K and androgen receptor signaling in PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GSK2636771 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of GSK2636771 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to 1 year, or at -20°C for up to 6 months. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 16.67 mg/mL to 87 mg/mL.[1][3] It is also soluble in Dimethylformamide (DMF) at around 30 mg/mL.[4] The compound has low solubility in aqueous solutions, including water and ethanol (<1 mg/mL).[2] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 are often required.[2][3]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on its chemical structure, which includes a benzimidazole core, this compound may be susceptible to hydrolysis and oxidation. Hydrolysis can occur at the carboxylic acid group or potentially lead to ring-opening of the benzimidazole structure under strong acidic or basic conditions. Oxidation may target the morpholine ring or other electron-rich parts of the molecule.
Troubleshooting Guides
Problem: I am observing a loss of this compound activity in my cell-based assays over time.
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Possible Cause 1: Chemical Degradation in Culture Media. Aqueous-based cell culture media can have a pH that may promote slow hydrolysis of the compound over extended incubation periods (e.g., 72 hours).
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
-
-
Possible Cause 2: Improper Storage of Stock Solutions. Frequent freeze-thaw cycles or storing stock solutions at inappropriate temperatures can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. Ensure storage at -80°C for maximal stability.
-
-
Possible Cause 3: Adsorption to Labware. Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution.
-
Solution: Use low-adhesion microplates and pipette tips. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help in some systems.
-
Problem: I see precipitate forming when I dilute my this compound stock solution into an aqueous buffer.
-
Possible Cause: Low Aqueous Solubility. this compound has poor solubility in water.[2] Diluting a concentrated DMSO stock directly into an aqueous buffer without sufficient mixing or at too high a final concentration can cause it to precipitate.
-
Solution: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility (typically recommended to be below 1%, but this is compound-dependent). When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing. Consider using a formulation with co-solvents like PEG300 or Tween-80 for in vivo applications or if higher aqueous concentrations are needed.[2][3]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| Solid (Powder) | 4°C | Up to 2 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 6 months | [1][2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Citations |
| DMSO | 16.67 mg/mL - 87 mg/mL | [1][3] |
| DMF | ~30 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |
| Water | <1 mg/mL | [2] |
| Ethanol | <1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 433.42 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a precise amount of the powder (e.g., 5 mg) using an analytical balance. c. Calculate the required volume of DMSO to achieve a 10 mM concentration. For 5 mg: (5 mg / 433.42 mg/mmol) / 10 mmol/L = 1.153 mL. d. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. e. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[1] f. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
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Materials: 10 mM this compound stock solution in DMSO, aqueous buffer of choice (e.g., PBS, pH 7.4), HPLC system with a C18 column, HPLC-grade solvents.
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Procedure: a. Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the desired aqueous buffer. Ensure the final DMSO concentration is low (e.g., 1%). b. Divide the solution into several aliquots in separate vials. c. Establish a time-zero sample by immediately analyzing one aliquot via HPLC to determine the initial peak area of this compound. d. Store the remaining aliquots under the desired test conditions (e.g., 37°C, room temperature with light exposure, room temperature in the dark). e. At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot and analyze it by HPLC. f. Compare the peak area of this compound at each time point to the time-zero sample to determine the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected results from GSK2636771 experiments
Technical Support Center: GSK2636771 Experiments
Welcome to the technical support center for the PI3Kβ inhibitor, this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Efficacy and Potency Issues
Q1: Why is this compound showing lower-than-expected potency or a complete lack of effect in my cancer cell line?
A1: The efficacy of this compound is highly dependent on the genetic background of the cell line, particularly the status of the PTEN gene.
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PTEN Status: this compound is most effective in PTEN-deficient (or PTEN-null) cancer cells.[1][2][3] The loss of the tumor suppressor PTEN leads to constitutive activation of the PI3K/AKT pathway, making these cells particularly reliant on the PI3Kβ isoform for survival and proliferation.[2][4][5] In cell lines with wild-type (WT) PTEN, the PI3K pathway is more tightly regulated, and inhibition of PI3Kβ alone may not be sufficient to block signaling and reduce cell viability.[3] Preclinical studies consistently show that this compound primarily inhibits the growth of PTEN-deficient cancer cells.[6]
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PI3K Isoform Reliance: The PI3K pathway can be activated by four different class I catalytic isoforms (p110α, p110β, p110γ, p110δ).[2][5] While PTEN-null tumors often rely on p110β, some tumors may have a dependency on other isoforms (e.g., p110α due to PIK3CA mutations).[5][7] this compound is highly selective for PI3Kβ.[1][6][8] If your cell line relies on another isoform, this compound will have a limited effect.
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Compensatory Signaling: Cancer cells can develop resistance to PI3K inhibitors by activating compensatory signaling pathways.[7][9] For example, inhibition of the PI3K/AKT pathway can sometimes lead to a feedback activation of receptor tyrosine kinases (RTKs) or other pathways like MET/STAT3, which can bypass the inhibition and promote cell survival.[7][10]
Troubleshooting Steps:
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Verify PTEN Status: Confirm the PTEN status of your cell line using Western blot (for protein expression) or sequencing (for mutations).
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Assess Target Engagement: Measure the phosphorylation of AKT at Ser473 (a key downstream marker of PI3K activity) via Western blot or ELISA after this compound treatment. A lack of reduction in p-Akt (Ser473) may indicate a technical issue with the compound or experimental setup.[2][6]
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Review Cell Line Dependency: Consult literature to confirm if your specific cell line model has been characterized for its dependency on the PI3Kβ isoform.
| Cell Line | Cancer Type | PTEN Status | EC50 / SF50 | Citation |
| PC-3 | Prostate | Null | 36 nM | [1] |
| HCC70 | Breast | Null | 72 nM | [1] |
| BT549 | Breast | Null | Potent Inhibition | [1] |
| HCC1954 | Breast | WT | Less Sensitive | [6] |
| MDA-MB-468 | Breast | WT | Less Sensitive | [6] |
| LNCAP | Prostate | Null | Less Sensitive | [2] |
| DU-145 | Prostate | WT | Less Sensitive | [2] |
EC50/SF50 values represent the concentration required to inhibit growth by 50%. Lower values indicate higher potency.
FAQ 2: Off-Target and Unexpected Phenotypes
Q2: I'm observing unexpected cytotoxicity or other phenotypes not typically associated with PI3Kβ inhibition. Are these off-target effects?
A2: While this compound is highly selective for PI3Kβ over other PI3K isoforms, all small molecule inhibitors have the potential for off-target effects or context-dependent toxicities.[2][6][11]
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Selectivity Profile: this compound has over 900-fold selectivity for PI3Kβ compared to PI3Kα and PI3Kγ, and over 10-fold selectivity against PI3Kδ.[1][6][8] It was also tested against a large panel of other kinases with minimal activity noted.[2] This high selectivity suggests that overt off-target effects on other kinases are unlikely at typical experimental concentrations (e.g., below 1µM).
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On-Target Toxicities: Some observed effects may be "on-target" but unexpected. The PI3K pathway is a central regulator of metabolism.[12] Inhibition can lead to metabolic shifts. For instance, mild hyperglycemia has been observed with this compound in clinical settings, a known on-target effect of disrupting PI3K signaling which is involved in insulin pathways.[9][13] Other clinically observed adverse events have included diarrhea, nausea, and vomiting.[6][14]
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Cellular Context: The cellular response can be highly context-dependent. A phenotype observed in one cell line may not occur in another due to differences in genetic makeup, active signaling networks, and metabolic state.
Troubleshooting Steps:
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Dose-Response: Perform a careful dose-response experiment. Off-target effects often occur at much higher concentrations than on-target effects. If the unexpected phenotype only manifests at high micromolar concentrations, it is more likely to be an off-target or non-specific toxicity effect.
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Use Controls: Compare the effects of this compound to other PI3K inhibitors with different selectivity profiles (e.g., a pan-PI3K inhibitor or a PI3Kα-specific inhibitor) to see if the phenotype is specific to PI3Kβ inhibition.
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Consult Literature: Review clinical trial data and preclinical studies for reported adverse events and unexpected findings.[6][14][15]
Appendix: Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
This protocol provides a general framework for assessing target engagement by measuring the phosphorylation of AKT.
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Cell Seeding: Plate cells (e.g., PC-3 for PTEN-null) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a time-course at a fixed concentration (e.g., 1 µM for 0, 2, 8, 24 hours).[6] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using 1X cell lysis buffer supplemented with protease and phosphatase inhibitors.[3][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-40 µg) onto a 4-12% Bis-Tris gel for electrophoresis.[3][6] Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. A successful experiment will show a dose- or time-dependent decrease in the ratio of p-Akt to total Akt in sensitive cell lines.[2][6]
Protocol 2: Cell Viability / Proliferation Assay
This protocol outlines how to measure the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 1,500-15,000 cells/well, depending on the cell line).[1] Allow cells to attach for 24 hours.
-
Treatment: Add serial dilutions of this compound (e.g., from 100 pM to 10 µM) to the wells.[1] Include a DMSO vehicle control and a "no-cell" blank control.
-
Incubation: Incubate the plates for the desired duration, typically 72 hours.[1]
-
Viability Measurement (Example using a resazurin-based assay like CellTiter-Blue):
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.
-
Analysis:
-
Subtract the average blank value from all other wells.
-
Normalize the data to the vehicle control wells (which represent 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50/SF50 value.[1]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A First-Time-in-Human Study of this compound, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing GSK2636771-Induced Hyperglycemia in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective PI3Kβ inhibitor, GSK2636771, in murine models. The focus is on understanding and managing the potential side effect of hyperglycemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2][3] The PI3K/AKT signaling pathway is crucial for numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] In many cancers, this pathway is hyperactivated. This compound selectively targets the p110β catalytic subunit of PI3K, aiming to inhibit downstream signaling, particularly in tumors with loss of the tumor suppressor PTEN.[3]
Q2: Is hyperglycemia a known side effect of this compound in mice?
Interestingly, preclinical studies in mice have suggested that, unlike pan-PI3K inhibitors, the selective PI3Kβ inhibitor this compound did not significantly elevate blood glucose or insulin levels.[3] This is in contrast to pan-PI3K inhibitors like buparlisib and alpelisib, which are known to induce hyperglycemia in mice.[1][7] However, it is important to note that in a first-time-in-human study, hyperglycemia was reported in 55% of patients receiving this compound, although it was predominantly mild in severity. This discrepancy highlights potential differences between preclinical mouse models and human clinical outcomes.
Q3: Why do some PI3K inhibitors cause hyperglycemia?
The PI3K/AKT pathway is a critical component of insulin signaling.[6][8] Inhibition of PI3K, particularly the alpha isoform, can interfere with insulin-mediated glucose uptake in peripheral tissues like skeletal muscle and fat, and can increase glucose production in the liver, leading to elevated blood glucose levels (hyperglycemia).[4][7] The body may then produce more insulin to try to compensate, leading to hyperinsulinemia.[1]
Q4: Should I still monitor for hyperglycemia when using this compound in mice?
Given the clinical findings in humans, it is a prudent measure to monitor blood glucose levels in mice, especially in long-term studies or when using specific mouse strains that may be more susceptible to metabolic disturbances. Establishing a baseline blood glucose level before starting treatment is recommended.
Q5: What are the signs of hyperglycemia in mice?
While mild hyperglycemia may not present obvious clinical signs, more significant elevations in blood glucose can lead to:
-
Increased water consumption (polydipsia)
-
Increased urination (polyuria)
-
Weight loss despite normal or increased food intake
-
Lethargy
Troubleshooting Guide
This guide provides a structured approach to identifying and managing unexpected hyperglycemia in mice treated with this compound.
| Observation | Potential Cause | Recommended Action |
| Unexpectedly high baseline blood glucose | Stress-induced hyperglycemia | Acclimatize mice to handling and the experimental procedures for at least a week before starting the study.[9] Ensure a calm and quiet environment. |
| Underlying metabolic condition in the mouse strain | Review the known metabolic characteristics of the mouse strain being used. Consider using a different, more metabolically stable strain if appropriate. | |
| Elevated blood glucose after this compound administration | Off-target effects or unexpected sensitivity of the mouse model | 1. Confirm the dose and formulation of this compound. 2. Re-measure blood glucose at several time points post-administration to understand the kinetics. 3. Consider performing a glucose tolerance test (GTT) to assess glucose metabolism more thoroughly. |
| Confounding factors (e.g., diet, other medications) | Ensure mice are on a consistent and appropriate diet. Review any other compounds being administered for potential effects on glucose metabolism. | |
| Persistently high blood glucose | Significant disruption of glucose homeostasis | 1. Consider dose reduction of this compound. 2. If hyperglycemia is severe or mice show clinical signs, intervention may be necessary. Consult with a veterinarian. 3. Consider treatment with metformin or an SGLT2 inhibitor as described in the protocols below. |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To accurately measure blood glucose levels in mice.
Materials:
-
Handheld glucometer and corresponding test strips
-
Lancets or sterile needles (25-27 gauge)
-
Gauze pads
-
Restraining device (optional, but recommended for consistency)
-
70% ethanol
Procedure:
-
Acclimatization: Handle the mice for several days prior to the experiment to minimize stress-induced hyperglycemia.[9]
-
Restraint: Gently restrain the mouse. Using a restraining device can help ensure consistency and safety.
-
Tail Preparation: Warm the tail gently with a warm, damp cloth to increase blood flow. Clean the tip of the tail with 70% ethanol and allow it to dry.
-
Blood Collection: Using a sterile lancet or needle, make a small prick on the lateral tail vein. A small drop of blood should form.
-
Measurement: Apply the drop of blood to the glucometer test strip and record the reading.
-
Hemostasis: Apply gentle pressure to the tail with a clean gauze pad until bleeding stops.
-
Frequency: For routine monitoring, measure blood glucose at baseline (before this compound administration) and then periodically (e.g., once or twice weekly) at the same time of day.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needle
-
Syringes
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test. Ensure they have access to water.[10][11]
-
Baseline Glucose: Measure and record the baseline blood glucose level (t=0) as described in Protocol 1.
-
Glucose Administration: Administer a 2 g/kg dose of the glucose solution via oral gavage.
-
Serial Blood Glucose Measurements: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10][11]
-
Data Analysis: Plot the blood glucose levels over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Protocol 3: Management of Hyperglycemia with Metformin
Objective: To reduce blood glucose levels in hyperglycemic mice.
Materials:
-
Metformin hydrochloride
-
Sterile saline or drinking water
-
Oral gavage needle or method for administration in drinking water
Procedure:
-
Dosing: A typical dose of metformin for mice is 150-350 mg/kg body weight, administered once daily.[3]
-
Administration:
-
Oral Gavage: Dissolve the appropriate dose of metformin in sterile saline and administer via oral gavage.
-
Drinking Water: Alternatively, metformin can be added to the drinking water. The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose.
-
-
Monitoring: Monitor blood glucose levels daily for the first few days of treatment to assess the response, then adjust the monitoring frequency as needed.
Protocol 4: Management of Hyperglycemia with an SGLT2 Inhibitor (Dapagliflozin)
Objective: To reduce blood glucose levels in hyperglycemic mice using an alternative mechanism to metformin.
Materials:
-
Dapagliflozin
-
Vehicle for administration (e.g., 1% carboxymethylcellulose with 0.5% Tween 80)[3]
-
Oral gavage needle
Procedure:
-
Dosing: A typical dose of dapagliflozin in rodents is 5-10 mg/kg body weight, administered once daily via oral gavage.[2][3]
-
Administration: Prepare the dapagliflozin suspension in the appropriate vehicle and administer via oral gavage.
-
Monitoring: Monitor blood glucose levels closely, especially during the initial phase of treatment, to evaluate efficacy.
Quantitative Data
As preclinical studies with this compound did not show significant hyperglycemia in mice, the following tables provide representative data from studies using pan-PI3K inhibitors to illustrate the potential magnitude of this side effect and the effects of therapeutic interventions.
Table 1: Representative Blood Glucose and Insulin Levels in Mice Treated with a Pan-PI3K Inhibitor (NVP-BKM120) [7]
| Treatment Group | Baseline Blood Glucose (mmol/L) | Blood Glucose after 2 weeks (mmol/L) | Plasma Insulin after 2 weeks (ng/mL) |
| Wild-Type (WT) Vehicle | 7.2 ± 0.2 | ~7.5 | ~1.0 |
| WT + NVP-BKM120 | 7.2 ± 0.2 | ~18.0 | ~7.0 |
| MKR (Insulin Resistant) Vehicle | 10.6 ± 0.5 | ~11.0 | ~10.0 |
| MKR + NVP-BKM120 | 10.6 ± 0.5 | ~25.0 | >100.0 |
Data are presented as mean ± SEM. MKR mice are a model of insulin resistance.
Table 2: Effect of Metformin and Dapagliflozin on Alpelisib-Induced Hyperglycemia in Rats [2][3]
| Treatment Group | Blood Glucose (relative to vehicle) |
| Alpelisib (50 mg/kg) | Increased |
| Alpelisib + Dapagliflozin (5 mg/kg) | Significantly Reduced |
| Alpelisib + Dapagliflozin (10 mg/kg) | Significantly Reduced |
| Alpelisib + Metformin (350 mg/kg) + Dapagliflozin (5 mg/kg) | Normalized |
| Alpelisib + Metformin (350 mg/kg) + Dapagliflozin (10 mg/kg) | Normalized |
Visualizations
Signaling Pathway
Caption: PI3Kβ and Insulin Signaling Pathway.
Experimental Workflow
Caption: Workflow for Managing this compound-Induced Hyperglycemia.
References
- 1. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibition improves PI3Kα inhibitor–induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabo-oncology.com [metabo-oncology.com]
- 9. Working with diabetic mice: 10 Do’s and Don’ts you shouldn’t ignore [jax.org]
- 10. Impact of diabetes on promoting the growth of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK2636771 treatment duration for maximal effect
Welcome to the technical support center for GSK2636771, a potent and selective inhibitor of PI3Kβ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration for maximal effect and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, ATP-competitive, and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2][3][4] By inhibiting PI3Kβ, it blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][5][6][7] This inhibition can lead to apoptosis and growth inhibition in tumor cells, particularly those that are reliant on PI3Kβ signaling.[2][7]
Q2: In which cancer types or cellular contexts is this compound expected to be most effective?
A2: this compound has shown the most significant activity in cancer cells with a deficiency of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1][3] PTEN is a negative regulator of the PI3K pathway, and its loss leads to hyperactivation of PI3K signaling, making cells particularly dependent on the PI3Kβ isoform.[2][5] Therefore, it is most effective in PTEN-null or PTEN-deficient tumor models, such as certain prostate and breast cancers.[1]
Q3: What is a recommended starting concentration and treatment duration for in vitro experiments?
A3: For initial in vitro experiments, a dose range of 100 pM to 10 µM is a reasonable starting point for generating a dose-response curve.[1] A common treatment duration to assess cell viability is 72 hours.[1] However, for mechanistic studies, such as assessing the phosphorylation of AKT, shorter time points (e.g., 1, 2, 4, 6, 8, 10, and 24 hours) are recommended to capture the dynamics of pathway inhibition.[3][8]
Q4: How should I determine the optimal treatment duration for my specific model?
A4: The optimal duration depends on the experimental endpoint.
-
For pathway inhibition: Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) and measure the phosphorylation of downstream targets like AKT (Ser473) and S6 kinase via Western blot or ELISA to find the point of maximal inhibition.[3][8]
-
For phenotypic effects (e.g., apoptosis, cell cycle arrest): A longer duration is typically needed. A time course of 24, 48, and 72 hours is a standard approach.
-
For long-term growth inhibition: Anchorage-independent growth assays may require treatment for 6 days or longer.[3]
Q5: What are the known toxicities associated with this compound in clinical studies?
A5: In clinical trials, common adverse events include diarrhea, nausea, and vomiting.[3][9] Dose-limiting toxicities have been identified as hypophosphatemia and hypocalcemia, which may indicate renal tubular damage at higher doses.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observed effect on cell viability. | 1. Cell line is not dependent on PI3Kβ signaling. 2. Compound inactivity. 3. Suboptimal treatment concentration or duration. | 1. Confirm PTEN status of your cell line. this compound is most potent in PTEN-deficient cells.[1][3] Use a PTEN-null positive control cell line (e.g., PC-3, HCC70).2. Verify compound integrity. Purchase from a reputable supplier and check the recommended storage conditions (-20°C or -80°C).[4] Prepare fresh stock solutions in DMSO.3. Perform a dose-response (0.1 nM to 10 µM) and time-course (24-72h) experiment. |
| High levels of cell death even at low concentrations. | 1. High sensitivity of the cell line. 2. Off-target effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Use a narrower and lower dose range for your titration. 2. While this compound is highly selective for PI3Kβ, off-target effects are always possible at high concentrations. [1] Ensure you are working within a relevant concentration range by confirming target engagement (p-AKT reduction) at the doses causing toxicity.3. Ensure the final DMSO concentration in your media is consistent across all wells and is typically ≤0.1%. Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Compound degradation. 3. Inconsistent assay timing. | 1. Maintain consistent cell passage numbers, seeding densities, and media conditions. Ensure cells are in the logarithmic growth phase at the start of treatment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from stock for each experiment.3. Adhere strictly to the optimized treatment duration and assay incubation times. |
| No reduction in p-AKT levels after treatment. | 1. Time point is not optimal. 2. Ineffective lysis or sample handling. 3. Antibody issues. | 1. Check for p-AKT inhibition at earlier time points. Maximal inhibition can occur within a few hours of treatment.[3][8]2. Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice and process them quickly.3. Ensure your primary and secondary antibodies are validated and used at the recommended dilutions. Include positive and negative controls. |
Reference Data
Table 1: In Vitro Efficacy of this compound in PTEN-deficient Cell Lines
| Cell Line | Cancer Type | PTEN Status | EC50 / SF50 | Assay Notes |
|---|---|---|---|---|
| PC-3 | Prostate Adenocarcinoma | Null | 36 nM | Cell viability assessed after 72 hours of treatment.[1] |
| HCC70 | Breast Cancer | Null | 72 nM | Cell viability assessed after 72 hours of treatment.[1] |
| BT549 | Breast Cancer | Deficient | Data not specified, but shown to be sensitive. | Decreased cell viability and AKT phosphorylation observed.[1][4] |
Table 2: Clinical Dosing Information for this compound
| Study Type | Patient Population | Dosing Regimen | Recommended Phase II Dose (RP2D) | Key Findings |
|---|---|---|---|---|
| Monotherapy (Phase I) | Advanced Solid Tumors (PTEN-deficient) | 25–500 mg once daily | 400 mg once daily | Manageable safety profile with evidence of target inhibition.[3][10] |
| Combination Therapy (Phase I) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 200-400 mg this compound + 160 mg Enzalutamide once daily | 200 mg once daily | Acceptable safety but limited antitumor activity.[11][12] |
| Combination Therapy (Phase 1b/2) | Advanced Gastric Cancer (PTEN-deficient) | 200 mg this compound once daily + 80 mg/m² Paclitaxel | 200 mg once daily | Encouraging clinical activity and tolerable safety profile.[13] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Based on CellTiter-Blue®)
This protocol is adapted from methodologies used in preclinical studies of this compound.[1]
-
Cell Seeding:
-
Plate cells in a 96-well microtiter plate at a pre-optimized density (e.g., 1,500-15,000 cells/well) to ensure they are 80-90% confluent at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 100 pM to 10 µM. Remember to prepare a vehicle control (DMSO only) with the same final DMSO concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Treat cells for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add CellTiter-Blue® reagent (or a similar resazurin-based reagent) to each well according to the manufacturer's instructions (typically 10-20% of the well volume).
-
Incubate for 1.5 to 4 hours.
-
Measure fluorescence with a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: Western Blot for p-AKT (Ser473) Inhibition
This protocol allows for the direct assessment of this compound target engagement.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., PC-3) in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify band intensity using software like ImageJ. Calculate the ratio of p-AKT to total AKT to determine the extent of inhibition.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kβ.
Caption: Workflow for determining the EC50 of this compound using a cell viability assay.
Caption: Troubleshooting flowchart for lack of this compound efficacy in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. A First-Time-in-Human Study of this compound, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase I, Open-Label, Dose-Finding Study of this compound, a PI3Kβ Inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
GSK2636771 causing unexpected morphological changes in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2636771.
Troubleshooting Guide
Researchers may encounter unexpected results during their experiments with this compound. This guide addresses potential issues, with a focus on unexpected morphological changes in cells.
| Observation | Potential Cause | Recommended Action |
| Unexpected changes in cell shape, size, or adhesion (e.g., rounding, detachment, elongation) | Inhibition of the PI3K/Akt pathway, which is crucial for regulating the actin cytoskeleton.[1] | This may be an on-target effect of this compound. Document the changes with microscopy. Consider performing immunofluorescence staining for cytoskeletal markers like F-actin and tubulin to characterize the changes. |
| Off-target effects of the inhibitor. | Although this compound is highly selective for PI3Kβ, off-target effects are possible at high concentrations.[2][3] Perform a dose-response experiment to determine the lowest effective concentration. | |
| Cell line-specific sensitivity. | Different cell lines may exhibit varied morphological responses. Test the inhibitor on a panel of cell lines, including those with known PTEN status. | |
| Suboptimal cell culture conditions. | Ensure cells are healthy and not overly confluent before treatment. Mycoplasma contamination can also alter cell morphology. | |
| Reduced cell viability or increased apoptosis at expected effective concentrations | On-target effect in sensitive cell lines (e.g., PTEN-deficient).[3][4] | This is the intended therapeutic effect. Confirm apoptosis using assays like Annexin V staining or caspase activity assays. |
| Compound toxicity at high concentrations. | Determine the IC50 value for your specific cell line and use concentrations around this value for your experiments. | |
| Inconsistent or no inhibition of pAkt levels | Problems with antibody or western blot protocol. | Use a validated phospho-Akt (Ser473) antibody and optimize your western blot protocol. Include positive and negative controls. |
| Insufficient drug concentration or incubation time. | Perform a time-course and dose-response experiment to determine optimal conditions for pAkt inhibition.[2] | |
| Cell line resistance. | Some cell lines may have compensatory signaling pathways that bypass the effect of PI3Kβ inhibition.[5][6] | |
| Drug precipitation in culture medium | Poor solubility of this compound. | Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting in culture medium. Do not exceed the recommended final DMSO concentration (typically <0.1%). |
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell morphology after treating our cells with this compound. Is this expected?
A1: Yes, it is plausible to observe morphological changes. This compound inhibits the PI3K/Akt signaling pathway, which is a key regulator of the cellular cytoskeleton.[1] Inhibition of this pathway can lead to rearrangements of actin filaments and microtubules, resulting in altered cell shape, adhesion, and motility.[1][7] The extent of these changes can be cell-type dependent. We recommend documenting these changes carefully and correlating them with the inhibition of downstream targets like pAkt.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[2][3] By inhibiting PI3Kβ, it blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[8] This disruption of the PI3K/Akt pathway leads to decreased cell proliferation, survival, and can induce apoptosis, particularly in cancer cells with loss of the tumor suppressor PTEN.[3][4]
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is most effective in cell lines that are dependent on PI3Kβ signaling for their growth and survival. This is often the case in cancer cells with a deficiency in the tumor suppressor PTEN.[2][4] Loss of PTEN function leads to hyperactivation of the PI3K/Akt pathway, making these cells particularly sensitive to PI3K inhibitors. Preclinical studies have shown significant activity in PTEN-deficient prostate (e.g., PC-3) and breast (e.g., BT549, HCC70) cancer cell lines.[3][4]
Q4: What are the recommended concentrations to use in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value for your cell line of interest. Based on published data, effective concentrations for inhibiting cell viability in sensitive cell lines are in the nanomolar to low micromolar range.[2][4] For inhibiting pAkt phosphorylation, concentrations in the range of 1-10 µM have been used for up to 48 hours.[2]
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 20 mM).[2][8] The stock solution should be stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, thaw the stock solution and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically below 0.1%) to avoid solvent-induced artifacts.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (nM) | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | 36 | [4] |
| HCC70 | Breast Cancer | Null | 72 | [4] |
| General | PI3Kβ Enzyme Assay | N/A | 5.2 | [2][3] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | Effect | Reference |
| PC-3 | 1 µM and 10 µM for up to 48h | Marked decrease in AKT phosphorylation | [2] |
| BT549, HCC70 | ~10 µM for 72h | Marked decrease in AKT phosphorylation | [4] |
| Tumor Biopsies | 400 mg once daily (clinical) | Decreased phospho/total AKT ratio | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 1,500-15,000 cells/well).[4] Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span from picomolar to micromolar (e.g., 100 pM to 10 µM) to determine the full dose-response curve.[4] Remove the old medium and add the medium containing this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]
-
Viability Assessment: Add the viability reagent (e.g., CellTiter-Blue®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pAkt Inhibition
-
Cell Treatment: Plate cells in 6-well plates or larger culture dishes. Once they reach the desired confluency (e.g., 70-80%), treat them with this compound at the desired concentrations and for the specified time points.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-40 µg) onto an SDS-PAGE gel.[2] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the effects of this compound.
References
- 1. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting inconsistent western blot results for p-AKT with GSK2636771
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent western blot results for phosphorylated AKT (p-AKT) when using the PI3Kβ inhibitor, GSK2636771.
Troubleshooting Guide
Inconsistent results in western blotting, especially for phosphorylated proteins, can arise from multiple factors, from sample preparation to antibody selection. The labile nature of phosphorylation requires careful handling to prevent dephosphorylation. This table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No p-AKT Signal | 1. Ineffective Inhibition: Incorrect this compound concentration or incubation time. 2. Low Protein Load: Insufficient total protein loaded onto the gel.[1][2] 3. Dephosphorylation: Sample degradation by phosphatases during preparation.[1] 4. Poor Antibody Performance: Primary antibody concentration is too low or the antibody is not specific enough.[3][4] 5. Inefficient Transfer: Incomplete transfer of proteins from the gel to the membrane, especially for high molecular weight proteins. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your specific cell line. Concentrations can range from 100pM to 10µM.[5] 2. Increase the amount of protein loaded per well (20-40 µg is a common range). Consider concentrating your lysate if needed.[6] 3. Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the entire preparation process.[7] 4. Optimize the primary antibody concentration (e.g., try 1:500, 1:1000, 1:2000 dilutions). Ensure you are using a phospho-specific antibody validated for western blotting.[3][6] 5. Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current as needed. |
| High Background | 1. Inappropriate Blocking Agent: Using non-fat dry milk can be problematic as it contains casein, a phosphoprotein that can cross-react with the phospho-specific antibody.[2] 2. Antibody Concentration Too High: Excessive primary or secondary antibody concentration. 3. Insufficient Washing: Inadequate washing steps fail to remove non-specifically bound antibodies. 4. Contamination: Contaminated buffers or equipment. | 1. Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer instead of milk.[2] 2. Decrease the concentration of the primary and/or secondary antibodies. 3. Increase the number and duration of washes with TBST after antibody incubations (e.g., 3 x 10-minute washes). 4. Use freshly prepared, filtered buffers and clean equipment. |
| Inconsistent Results Between Experiments | 1. Variation in Cell Conditions: Differences in cell confluence, passage number, or serum starvation timing. 2. Loading Inaccuracy: Uneven protein loading across lanes.[2] 3. Procedural Variability: Minor deviations in incubation times, temperatures, or reagent preparation. | 1. Standardize cell culture conditions. Ensure cells are at a consistent confluence (e.g., 80-90%) before treatment.[5] 2. Perform a precise protein quantification assay (e.g., BCA) before loading. After blotting for p-AKT, probe the same membrane for total AKT to normalize the p-AKT signal.[2][4] 3. Maintain a consistent, detailed protocol. Use timers for all incubation steps and prepare fresh reagents as needed. |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other phosphorylated proteins. 2. Protein Degradation: Protease activity can lead to protein fragments that are detected by the antibody. 3. High Antibody Concentration: Overly concentrated primary or secondary antibodies can increase non-specific binding. | 1. Check the antibody datasheet for known cross-reactivities. Run a positive control (e.g., lysate from cells stimulated to induce AKT phosphorylation) and a negative control.[3][4] 2. Ensure sufficient protease inhibitors are included in the lysis buffer.[7] 3. Titrate down the antibody concentrations to find the optimal signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p-AKT levels?
This compound is a potent and selective inhibitor of the PI3Kβ (phosphoinositide 3-kinase beta) isoform.[5][8] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and growth.[9] PI3K, when activated, phosphorylates PIP2 to PIP3, which then leads to the phosphorylation and activation of AKT. By inhibiting PI3Kβ, this compound blocks this cascade, leading to a decrease in the levels of phosphorylated AKT (p-AKT), which is the active form of the protein.[8][10]
Q2: Why am I not seeing a decrease in p-AKT after treating with this compound?
There are several potential reasons:
-
Cell Line Specificity: this compound is particularly effective in PTEN-deficient cancer cells, where the PI3K pathway is often hyperactivated.[5][9] Ensure your cell line has the appropriate genetic background (e.g., PTEN null) for sensitivity to a PI3Kβ inhibitor.
-
Suboptimal Treatment Conditions: The concentration and duration of inhibitor treatment may not be optimal. An IC50 value, which can be as low as 36 nM in sensitive cell lines, is a starting point, but you may need to perform a dose-response experiment to find the effective concentration for your specific cells.[5]
-
Rapid Phosphorylation Rebound: The phosphorylation state of AKT can be dynamic. Consider shorter incubation times (e.g., 5, 15, 30, 60 minutes) to capture the initial inhibitory effect.[3]
-
Technical Issues: As outlined in the troubleshooting table, issues like dephosphorylation during sample prep or low protein load can mask the inhibitor's effect.[1][2]
Q3: Is it necessary to probe for total AKT in addition to p-AKT?
Q4: What is the best blocking buffer to use for p-AKT western blots?
For detecting phosphorylated proteins, it is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).[2] You should avoid using non-fat dry milk because it contains high levels of casein, which is a phosphoprotein.[2] The phospho-specific primary antibody can bind to the casein, leading to high background noise that can obscure your target signal.[4]
Q5: Should I use PBS or TBS-based buffers for washing and antibody dilutions?
It is best to use Tris-based buffers (TBS, TBST) instead of phosphate-based buffers (PBS, PBST).[6] The phosphate ions in PBS can compete with the antibody for binding to the phosphorylated epitope on the target protein, potentially leading to a weaker signal. If you must use PBS for some steps, ensure thorough washing with TBST before antibody incubation.[6]
Visualizing the Process
PI3K/AKT Signaling Pathway and this compound Inhibition
Caption: PI3K/AKT signaling and the inhibitory action of this compound.
Standard Western Blot Workflow for p-AKT Detection
Caption: Workflow for analyzing p-AKT levels after this compound treatment.
Detailed Experimental Protocol
This protocol provides a general framework for assessing p-AKT inhibition by this compound. Optimization of cell density, inhibitor concentration, and incubation times is recommended for each specific cell line.[5][11]
1. Cell Culture and Treatment
-
Seed cells (e.g., PTEN-null PC-3 or HCC70 cells) in 6-well plates at a density that will result in 80-90% confluence at the time of harvest.[5]
-
Allow cells to adhere overnight.
-
Optional: Serum-starve cells for 4-16 hours to reduce baseline p-AKT levels, if necessary.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 4, or 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Lysate Preparation [11]
-
Place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting [11]
-
Load 20-40 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended.
-
Confirm transfer efficiency using Ponceau S stain. Destain with TBST.
5. Antibody Incubation and Detection [11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for p-AKT (e.g., Phospho-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C. (Follow manufacturer's recommendation for dilution, typically 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and image the blot using a chemiluminescence detection system.
6. Stripping and Reprobing for Total AKT [6]
-
(Optional but Recommended) After imaging, wash the membrane with TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Block the membrane again with 5% BSA/TBST for 1 hour.
-
Probe the membrane with a primary antibody for total AKT (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Repeat the secondary antibody and detection steps as described above. The resulting total AKT bands will serve as a loading control for normalization.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
Dose-limiting toxicities of GSK2636771 in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ inhibitor, GSK2636771. The information is compiled from clinical trial data to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. In the PI3K/Akt/mTOR signaling pathway, PI3Kβ plays a crucial role, particularly in tumors with loss of the tumor suppressor PTEN. By selectively inhibiting PI3Kβ, this compound aims to block tumor cell growth and survival in cancer cells that are dependent on this pathway.
Q2: What are the most common adverse events observed with this compound in clinical trials?
A2: In the first-time-in-human monotherapy study, the most frequently reported adverse events of any grade were diarrhea (48%), nausea (40%), and vomiting (31%)[1][2]. In combination with pembrolizumab, the most common treatment-related adverse events (Grade 1-2) were diarrhea (33%) and rash (42%)[3][4]. When combined with enzalutamide, diarrhea was also a common treatment-related adverse event (39%)[5].
Q3: What are the dose-limiting toxicities (DLTs) of this compound?
A3: Dose-limiting toxicities vary depending on whether this compound is administered as a monotherapy or in combination with other agents.
-
Monotherapy: Hypophosphatemia and hypocalcemia were identified as DLTs[1][2].
-
In combination with enzalutamide: DLTs included Grade 3 hypocalcemia, reversible Grade 3 acute renal failure, and Grade 3 rash[5].
-
In combination with pembrolizumab: Grade 3 hypophosphatemia and Grade 3 rash were the reported DLTs[3][4].
Q4: What is the recommended Phase II dose (RP2D) for this compound?
A4: The recommended Phase II dose has been determined in different clinical trial settings:
-
In combination with enzalutamide: 200 mg once daily[7].
Dose-Limiting Toxicities and Adverse Events Data
The following tables summarize the dose-limiting toxicities and other adverse events observed in key clinical trials of this compound.
Table 1: Dose-Limiting Toxicities (DLTs) of this compound
| Clinical Trial Setting | Dose Level | Dose-Limiting Toxicity | Grade |
| Monotherapy | 500 mg once daily | Hypophosphatemia | 3 |
| 500 mg once daily | Hypocalcemia | 2 and 3 | |
| Combination with Enzalutamide | 300 mg once daily | Hypocalcemia | 3 |
| 300 mg once daily | Acute renal failure (reversible) | 3 | |
| 200 mg once daily | Rash | 3 | |
| Combination with Pembrolizumab | Not Specified | Hypophosphatemia | 3 |
| Not Specified | Rash | 3 |
Data sourced from multiple clinical trial reports.
Table 2: Frequency of Common Adverse Events (Any Grade)
| Adverse Event | Monotherapy Frequency | Combination with Pembrolizumab Frequency | Combination with Enzalutamide Frequency |
| Diarrhea | 48% | 33% | 39% |
| Nausea | 40% | Not Reported | Not Reported |
| Vomiting | 31% | Not Reported | Not Reported |
| Rash | Not Reported | 42% | Not Reported |
| Decreased Appetite | Not Reported | Not Reported | >30% |
| Fatigue | Not Reported | Not Reported | >30% |
Data represents the percentage of patients experiencing the adverse event at any grade and is compiled from different studies. Not all adverse events were reported in every study publication.
Experimental Protocols
Dose Escalation and DLT Assessment
The dose escalation for this compound in the initial monotherapy and subsequent combination trials typically followed a modified 3+3 design[1][3][8].
Protocol Summary:
-
Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.
-
DLT Observation Period: Patients are monitored for a predefined period (e.g., the first 28 days of treatment) for the occurrence of dose-limiting toxicities.
-
Dose Escalation/De-escalation Criteria:
-
If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.
-
If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.
-
If 1 out of 6 patients experiences a DLT, the dose is escalated.
-
If ≥2 out of 6 patients experience a DLT, the dose is considered to have exceeded the maximum tolerated dose (MTD), and the next lower dose is typically declared the MTD.
-
-
If ≥2 out of 3 patients experience a DLT, the dose has exceeded the MTD, and dose escalation is stopped.
-
Definition of a Dose-Limiting Toxicity (DLT):
A DLT was generally defined as a treatment-related adverse event occurring within the first cycle of therapy that met specific severity criteria. While the exact definitions could vary slightly between protocols, they generally included:
-
Grade 4 hematologic toxicities (e.g., neutropenia lasting >5 days, thrombocytopenia).
-
Grade 3 or 4 non-hematologic toxicities, with some exceptions for toxicities that were easily managed or reversible.
-
Febrile neutropenia.
-
Specific organ toxicity criteria (e.g., significant liver enzyme elevations).
Troubleshooting Guides for Dose-Limiting Toxicities
Management of Hypophosphatemia
1. Identification and Grading:
-
Monitor serum phosphate levels regularly during treatment.
-
Grade hypophosphatemia according to the Common Terminology Criteria for Adverse Events (CTCAE).
2. Troubleshooting and Management Workflow:
Management of Hypocalcemia
1. Identification and Grading:
-
Regularly monitor serum calcium levels (corrected for albumin).
-
Grade hypocalcemia based on CTCAE criteria.
2. Troubleshooting and Management Workflow:
Management of Drug-Induced Rash
1. Identification and Grading:
-
Perform regular skin examinations.
-
Grade the rash according to CTCAE, noting the percentage of body surface area affected and the presence of any systemic symptoms.
2. Troubleshooting and Management Workflow:
Signaling Pathway
PI3K/AKT Signaling Pathway Inhibition by this compound
This compound selectively inhibits the p110β catalytic subunit of PI3K. This is particularly relevant in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. Inhibition of PI3Kβ by this compound leads to a downstream blockade of AKT phosphorylation, thereby inhibiting cell survival and proliferation signals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-Time-in-Human Study of this compound, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A Phase I, Open-Label, Dose-Finding Study of this compound, a PI3Kβ Inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide: GSK2636771 vs. Pan-PI3K Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative overview of the efficacy of GSK2636771, a selective PI3Kβ inhibitor, against pan-PI3K inhibitors, which target multiple isoforms of the PI3K enzyme.[2][3][4]
Mechanism of Action: A Tale of Selectivity
This compound is a potent and orally bioavailable inhibitor that selectively targets the p110β isoform of PI3K.[2][3][5] This selectivity is significant as the PI3Kβ isoform is considered a key driver of tumor growth in cancers with a loss of the tumor suppressor PTEN.[2][6] By focusing on a specific isoform, this compound is hypothesized to offer a more targeted therapeutic approach with a potentially better safety profile compared to pan-PI3K inhibitors.[3][6]
Pan-PI3K inhibitors, such as buparlisib (BKM120) and pictilisib (GDC-0941), take a broader approach by inhibiting all four class I PI3K isoforms (α, β, γ, and δ).[4][7][8] The rationale behind this approach is to cast a wider net to block the oncogenic signaling driven by any of these isoforms.[9] However, this broad inhibition can also lead to more off-target effects and associated toxicities.[6]
Preclinical Efficacy: A Look at the Data
In preclinical studies, both this compound and pan-PI3K inhibitors have demonstrated anti-tumor activity. This compound has shown preferential growth inhibition in PTEN-deficient cancer cell lines.[5][6] Pan-PI3K inhibitors have also shown efficacy across a range of cancer cell lines with varying genetic backgrounds.[7][8]
The following tables summarize the in vitro potency of these inhibitors against different PI3K isoforms and their effect on cancer cell proliferation.
Table 1: In Vitro Potency (IC50) Against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Selectivity Profile |
| This compound | >900-fold > PI3Kβ | 0.89 (Ki) | >10-fold > PI3Kβ | >900-fold > PI3Kβ | PI3Kβ selective |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-PI3K |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | Pan-PI3K (potent against α and δ) |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant. Data is compiled from multiple sources and experimental conditions may vary.[3][7][8][10]
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | PTEN Status | IC50 (µM) |
| This compound | PC3 | Prostate | Deficient | Not explicitly stated, but showed growth inhibition |
| This compound | HCC70 | Breast | Deficient | Not explicitly stated, but showed growth inhibition |
| Buparlisib (BKM120) | U87MG | Glioblastoma | Deficient | ~0.5 |
| Buparlisib (BKM120) | MCF7 | Breast | Wild-type | ~0.4 |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | Deficient | 0.95 |
| Pictilisib (GDC-0941) | A2780 | Ovarian | Wild-type | 0.14 |
Note: IC50 values for cell proliferation can vary significantly based on the assay used and the duration of treatment. The data presented is for illustrative purposes.[6][8]
Clinical Efficacy and Safety: Insights from Human Trials
Both this compound and various pan-PI3K inhibitors have been evaluated in clinical trials, both as monotherapies and in combination with other agents.
A first-in-human study of This compound in patients with advanced solid tumors, primarily those with PTEN deficiency, showed a manageable safety profile and signs of anti-tumor activity.[3] A partial response was observed in a patient with castration-resistant prostate cancer (CRPC), and several patients experienced prolonged stable disease.[3] In a phase I study in combination with enzalutamide for PTEN-deficient mCRPC, the 12-week non-progressive disease rate was 50%.[11][12][13] Common adverse events included diarrhea, nausea, and vomiting.[3]
Pan-PI3K inhibitors have also shown clinical activity, but their development has often been hampered by their toxicity profiles. Buparlisib , in combination with fulvestrant, demonstrated improved progression-free survival in patients with HR+/HER2- advanced breast cancer.[14] However, it was associated with significant toxicities, including hyperglycemia, rash, and mood disturbances.[4][14] Pictilisib has also been evaluated in various solid tumors and has shown some anti-tumor activity, with common side effects being rash and gastrointestinal issues.[15][16][17]
Table 3: Summary of Clinical Trial Results
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results | Common Grade 3/4 Adverse Events |
| This compound | Phase I | Advanced Solid Tumors (PTEN-deficient) | 1 partial response, 21 stable disease (out of 65 patients) | Hypophosphatemia, hypocalcemia |
| This compound + Enzalutamide | Phase I | mCRPC (PTEN-deficient) | 12-week non-PD rate of 50% | Not specified in detail |
| Buparlisib + Fulvestrant | Phase III (BELLE-2) | HR+/HER2- Breast Cancer | Improved Progression-Free Survival | Hyperglycemia, increased ALT/AST, rash, depression |
| Pictilisib | Phase I | Advanced Solid Tumors | Signs of anti-tumor activity | Not specified in detail |
Note: This is a summary of selected clinical trial data and does not represent a comprehensive list of all studies. Efficacy and safety profiles can vary based on patient population and treatment regimen.[3][11][12][13][14]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to assess their efficacy.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing PI3K pathway inhibition.
Experimental Protocols
Western Blot for Phosphorylated AKT (p-AKT)
This assay is used to determine the extent to which a PI3K inhibitor blocks the downstream signaling of the pathway by measuring the phosphorylation of AKT.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., PTEN-deficient prostate or breast cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a pan-PI3K inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-only control.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Antibody Incubation and Detection:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.[18]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of the inhibitor on cell proliferation and viability.
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound or a pan-PI3K inhibitor. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
3. Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19][20]
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The choice between a selective PI3Kβ inhibitor like this compound and a pan-PI3K inhibitor depends on the specific research question and the cancer context. This compound offers a targeted approach, particularly for PTEN-deficient tumors, with the potential for a more favorable safety profile. Pan-PI3K inhibitors provide broad pathway inhibition that may be effective in a wider range of tumors but often come with greater toxicity challenges. The data presented in this guide, along with the provided experimental protocols, should serve as a valuable resource for researchers designing and interpreting studies involving these important classes of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. urotoday.com [urotoday.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating GSK2636771 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo methods to validate the target engagement of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The document outlines experimental data and detailed protocols for assessing the pharmacodynamic effects of this compound and compares its performance with alternative PI3K inhibitors.
Introduction to this compound and Target Engagement
This compound is a potent and selective, orally bioavailable inhibitor of the p110β isoform of PI3K.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3] this compound exerts its therapeutic effect by inhibiting PI3Kβ, thereby blocking the phosphorylation of AKT (also known as Protein Kinase B), a key downstream effector in the pathway.[1][4][5] Validating the in vivo engagement of this compound with its target is crucial for establishing its mechanism of action, determining optimal dosing, and identifying predictive biomarkers of response. The primary pharmacodynamic biomarker for assessing this compound target engagement is the inhibition of AKT phosphorylation (pAKT).[1][4][5]
Comparative Analysis of In Vivo Target Engagement
This section compares the in vivo target engagement of this compound with other PI3K inhibitors, focusing on the reduction of pAKT levels in preclinical tumor models. The data is summarized from various studies to provide a comparative overview.
Table 1: In Vivo Inhibition of pAKT by this compound and Alternative PI3K Inhibitors
| Compound | Class | Tumor Model | Dose | Method of pAKT Detection | Observed pAKT Inhibition | Reference |
| This compound | PI3Kβ selective | PC3 (prostate) xenograft | 3 mg/kg, 10 mg/kg (oral, once daily) | ELISA | Dose-dependent inhibition of pAKT/total AKT ratio.[2][6][7] | [2][6] |
| Human tumor biopsies (clinical trial) | 400 mg QD (oral) | IHC | Decreased pSer473 AKT and pThr308 AKT.[1][5] | [1][5] | ||
| Pictilisib (GDC-0941) | Pan-PI3K | U87MG (glioblastoma) xenograft | 150 mg/kg (oral) | Not specified | Time- and dose-dependent inhibition of pAKT (Ser473).[8] | [8] |
| Human tumor biopsies (clinical trial) | ≥100 mg (oral) | IHC | >90% suppression of pSer473 AKT in tumor tissue.[8] | [8] | ||
| Buparlisib (BKM120) | Pan-PI3K | Glioblastoma xenograft | 5 mg/kg (oral, 5 days/week) | Western Blot, IHC | Dose-dependent decrease in pAKT (S473 and T308).[9][10] | [9][10] |
| H460 (lung) xenograft | 15 mg/kg (oral) | Western Blot | Inhibition of pAKT.[11] | [11] | ||
| AZD8186 | PI3Kβ/δ selective | HCC70 (breast) xenograft | 25 mg/kg, 50 mg/kg (oral, twice daily) | Western Blot, IHC | Dose- and time-dependent inhibition of pAKT (Ser473 and Thr308).[1][12][13][14][15] | [1][12][13][14] |
| PC3 (prostate) xenograft | 25 mg/kg, 50 mg/kg (oral, once or twice daily) | Multiplexed Immunoassay | Suppression of pAKT1, pAKT2, and pAKT3.[16] | [16] | ||
| TGX-221 | PI3Kβ selective | Prostate cancer xenografts | Not specified (systemic delivery) | IHC | Dramatically reduced AKT phosphorylation.[17] | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the findings.
Protocol 1: In Vivo Xenograft Study and Pharmacodynamic Analysis of this compound
Objective: To evaluate the in vivo target engagement of this compound by measuring the inhibition of pAKT in a prostate cancer xenograft model.
Animal Model:
-
Female nude mice are injected subcutaneously with 2.0 × 10^6 PC3 human prostate cancer cells.[6]
-
Tumors are allowed to grow to a size of approximately 200–250 mm³.[6]
-
Mice are then randomized into treatment and vehicle control groups (n=8/group).[6]
Dosing:
-
This compound is administered by oral gavage once daily at doses of 1, 3, or 10 mg/kg for 21 days.[6]
-
The vehicle control group receives the formulation vehicle.[6]
Pharmacodynamic (PD) Sample Collection:
-
For PK/PD analysis, a separate cohort of tumor-bearing mice (n=3/group) is dosed once with vehicle, 3 mg/kg, or 10 mg/kg of this compound.[2][6]
-
Tumors and blood samples are collected at 1, 2, 4, 6, 8, 10, and 24 hours post-dose.[6]
pAKT Analysis by ELISA:
-
Tumor lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of each lysate is determined using a BCA assay.
-
An ELISA kit specific for the detection of phosphorylated AKT (Ser473) and total AKT is used according to the manufacturer's instructions.
-
The ratio of pAKT to total AKT is calculated for each sample.
-
The percent inhibition of pAKT relative to the vehicle-treated control group is determined.[2][6]
Protocol 2: Western Blot Analysis of pAKT in Tumor Lysates
Objective: To qualitatively and semi-quantitatively assess the levels of phosphorylated and total AKT in tumor tissue lysates following treatment with a PI3K inhibitor.
Sample Preparation:
-
Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Lysates are cleared by centrifugation, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
Western Blotting:
-
30-40 µg of protein per sample is resolved on a 4-12% Bis-Tris polyacrylamide gel.[6]
-
Proteins are transferred to a nitrocellulose membrane.[6]
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Odyssey Blocking Buffer).[6][18]
-
The membrane is incubated overnight at 4°C with primary antibodies against pAKT (Ser473, e.g., Cell Signaling Technology #4060) and total AKT (e.g., Cell Signaling Technology #9272) diluted in blocking buffer with 5% BSA.[6][18]
-
The membrane is washed three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[18]
-
The membrane is washed again three times with TBST.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system (e.g., Odyssey CLx Imaging System).[6]
-
Densitometry analysis is performed to quantify the band intensities, and the ratio of pAKT to total AKT is calculated.
Protocol 3: Immunohistochemistry (IHC) for pAKT in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections
Objective: To visualize and quantify the expression and localization of pAKT in tumor tissue sections.
Sample Preparation:
-
Tumors are excised and fixed in 10% neutral-buffered formalin for 24 hours.
-
Fixed tissues are processed, embedded in paraffin, and sectioned at 4-5 µm thickness.
Immunohistochemistry Staining:
-
FFPE sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen retrieval is performed by heating the slides in a citrate-based buffer (pH 6.0).
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block solution to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against pAKT (Ser473) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[19]
-
The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.[19]
-
Sections are counterstained with hematoxylin.[19]
-
Slides are dehydrated and mounted with a permanent mounting medium.
Analysis:
-
Stained slides are scanned and analyzed.
-
The intensity and percentage of positive tumor cells are scored. An H-score can be calculated by multiplying the intensity score (0-3) by the percentage of positive cells.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo validation of this compound target engagement.
Conclusion
The in vivo validation of this compound target engagement is robustly demonstrated by the consistent and dose-dependent inhibition of AKT phosphorylation in both preclinical xenograft models and clinical tumor samples.[1][2][5][6] The experimental protocols provided herein offer standardized methods for assessing the pharmacodynamic effects of this compound and other PI3K inhibitors. When compared to pan-PI3K inhibitors like pictilisib and buparlisib, and the β/δ-selective inhibitor AZD8186, this compound demonstrates clear on-target activity. The choice of inhibitor and the specific experimental design will ultimately depend on the research question and the tumor context being investigated. This guide serves as a valuable resource for researchers designing and interpreting in vivo studies aimed at validating the target engagement of PI3K pathway inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 17. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to PI3K Beta Selective Inhibitors: GSK2636771 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2636771 with other selective inhibitors of the phosphoinositide 3-kinase (PI3K) beta isoform. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and selection of these targeted therapeutic agents.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The class I PI3K enzymes are heterodimers composed of a regulatory and a catalytic subunit. The p110β catalytic subunit, encoded by the PIK3CB gene, has emerged as a key therapeutic target, particularly in tumors with loss of the tumor suppressor PTEN.[1][2] Selective inhibition of PI3Kβ offers the potential for a wider therapeutic window compared to pan-PI3K inhibitors by minimizing off-target effects.[3] this compound is a potent and selective PI3Kβ inhibitor that has undergone clinical investigation.[3][4] This guide compares this compound with other notable PI3Kβ selective inhibitors, AZD8186 and SAR260301, based on available preclinical data.
Performance Comparison of PI3K Beta Selective Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound, AZD8186, and SAR260301. These data have been compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | PI3Kβ | 5.2 | >900-fold vs PI3Kα/γ, >10-fold vs PI3Kδ | [5] |
| AZD8186 | PI3Kβ | 4 | Also inhibits PI3Kδ (IC50 = 12 nM) | [6] |
| SAR260301 | PI3Kβ | 52 | Selective over other PI3K isoforms | [7] |
| Table 1: Biochemical Potency and Selectivity. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50% in biochemical assays. |
| Inhibitor | Cell Line | Key Genotype | Cellular Potency (GI50/IC50, nM) | Assay Type | Reference |
| This compound | PC3 | PTEN-null | ~65 (GI50) | Cell Proliferation | [8] |
| This compound | HCC70 | PTEN-null | Not explicitly stated, but showed activity | Western Blot (p-AKT inhibition) | [9] |
| AZD8186 | MDA-MB-468 | PTEN-null | 65 (GI50) | Cell Proliferation | [6] |
| AZD8186 | JEKO | - | 228 (IC50, IgM stimulated) | Cell Growth | [6] |
| SAR260301 | UACC-62 | PTEN-deficient/BRAF-mutated | Not explicitly stated, but showed in vivo activity | Xenograft Model | [7] |
| Table 2: Cellular Activity in Cancer Cell Lines. GI50/IC50 values represent the concentration of the inhibitor required to inhibit cell growth or a specific cellular process by 50%. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PI3K Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize PI3K beta inhibitors.
Biochemical Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3Kβ by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kβ enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, etc.) dissolved in DMSO
-
Assay plates (e.g., 384-well low volume plates)
Procedure:
-
Prepare a kinase reaction buffer containing a final concentration of 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, and 0.025 mg/ml BSA.[10]
-
Add 0.5 µL of the test inhibitor at various concentrations or vehicle (DMSO) to the wells of the assay plate.[10]
-
Prepare a mixture of the PI3Kβ enzyme and PIP2 substrate in the kinase reaction buffer and add 4 µL to each well.[10]
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure luminescence using a plate reader. The signal is proportional to the PI3Kβ activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (Adapted from CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of PI3Kβ inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., PTEN-deficient lines like PC3 or HCC70)
-
Complete cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.[11]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[11]
-
Calculate GI50 values by plotting the percentage of growth inhibition against the inhibitor concentration.
Western Blot for p-AKT (Ser473) Inhibition
This method is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[11]
-
Treat cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer.[11]
-
Quantify protein concentration in the lysates.
-
Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry is used to quantify the band intensities and determine the ratio of p-AKT to total AKT.
Conclusion
This compound is a potent and highly selective inhibitor of PI3Kβ. Preclinical data suggests its efficacy, particularly in PTEN-deficient cancer models. While direct comparative studies are limited, the available data for AZD8186 and SAR260301 indicate that they are also effective PI3Kβ inhibitors. AZD8186 exhibits dual activity against PI3Kβ and PI3Kδ, which may offer a different therapeutic profile. The clinical development of SAR260301 was halted due to rapid clearance, highlighting the importance of pharmacokinetic properties in drug development.[13] The choice of a specific PI3Kβ inhibitor for research or clinical development will depend on the desired selectivity profile, pharmacokinetic properties, and the specific genetic context of the cancer being targeted. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other novel PI3Kβ inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K-beta Inhibitor for Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Combined inhibition of both p110α and p110β isoforms of phosphatidylinositol 3-kinase is required for sustained therapeutic effect in PTEN-deficient, ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.de [promega.de]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Reproducibility of GSK2636771 Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GSK2636771, a selective PI3Kβ inhibitor, across various cancer cell lines, supported by experimental data. The information is intended to aid researchers in evaluating the reproducibility and potential applications of this compound in their own studies.
Executive Summary
This compound is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) with high selectivity over other PI3K isoforms.[1][2][3] Its anti-tumor activity is particularly pronounced in cancer cell lines characterized by the loss or mutation of the tumor suppressor gene PTEN.[1][4][5] This guide summarizes the quantitative effects of this compound on cell viability and signaling pathways in several commonly used cancer cell lines, provides detailed experimental protocols for reproducibility, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Comparative Effects of this compound on Cancer Cell Lines
The following table summarizes the quantitative data on the efficacy of this compound in different cell lines, highlighting the key determinant of sensitivity: PTEN status.
| Cell Line | Cancer Type | PTEN Status | Efficacy Metric (EC50/IC50) | Key Findings |
| PC-3 | Prostate Adenocarcinoma | Null | 36 nM (EC50) | Highly sensitive; significant decrease in cell viability and AKT phosphorylation.[1][2] |
| HCC70 | Breast Cancer | Null | 72 nM (EC50) | Sensitive; marked decrease in cell viability.[1][2] |
| BT549 | Breast Cancer | Deficient | Data not specified, but sensitive | Significantly decreased cell viability.[1][2] |
| MDA-MB-468 | Breast Cancer | Deficient | Data not specified, but sensitive | Used in studies demonstrating sensitivity to PI3Kβ inhibition.[4][6] |
| LNCaP | Prostate Cancer | Mutated | ~100 nM (IC50) for a similar PI3Kβ inhibitor (AZD8186) | Sensitive to PI3Kβ inhibition, leading to inhibition of AKT phosphorylation.[7] |
| HCC1954 | Breast Cancer | Wild-Type | Not sensitive | Used as a PTEN wild-type control to demonstrate selectivity.[4] |
| DU-145 | Prostate Cancer | Wild-Type | Not sensitive | Used as a PTEN wild-type control.[4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods to assess its efficacy, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing this compound efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to facilitate the reproducibility of the findings.
Cell Viability Assay
This protocol is based on methods described for assessing the effect of this compound on cell survival.[1]
-
Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at a density ranging from 1,500 to 15,000 cells per well. The optimal seeding density should be determined for each cell line to ensure that untreated control cells are approximately 80-90% confluent at the end of the experiment.
-
Cell Culture: Cells are cultured in the appropriate medium supplemented with 10% fetal bovine serum and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 20 mM.[4] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations (e.g., from 100 pM to 10 µM).
-
Treatment: After 24 hours of incubation post-seeding, the culture medium is replaced with the medium containing the various concentrations of this compound.
-
Incubation: The treated cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Blue. The reagent is added to each well, and the plates are incubated for approximately 1.5 hours.
-
Data Analysis: The fluorescence or absorbance is read using a plate reader. The drug concentration required to inhibit cell growth by 50% (IC50) or the concentration causing 50% of the maximal effect (EC50) is calculated using appropriate software like GraphPad Prism.
Western Blotting for Pathway Analysis
This protocol allows for the assessment of this compound's effect on the PI3K/Akt signaling pathway.
-
Cell Lysis: Following treatment with this compound for the desired time points, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.[4][8]
Conclusion
The available data consistently demonstrate that this compound is a selective and potent inhibitor of PI3Kβ, with its anti-proliferative effects being most pronounced in cancer cell lines with deficient or null PTEN status. The reproducibility of these findings across different studies and cell lines with similar genetic backgrounds underscores the potential of PTEN status as a predictive biomarker for sensitivity to this compound. The provided experimental protocols offer a foundation for researchers to independently validate and build upon these findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Cross-Validation of GSK2636771 Results with Genetic PI3K Beta Knockdown: A Comparative Guide
A critical step in the preclinical validation of a targeted inhibitor is to demonstrate that its cellular effects phenocopy the genetic knockdown of its intended target. This guide provides a comparative analysis of the pharmacological inhibitor GSK2636771, a selective PI3K beta (PIK3CB) inhibitor, and the genetic knockdown of PIK3CB using RNA interference (siRNA or shRNA).
This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data to assess the on-target activity of this compound. Due to the absence of published head-to-head comparative studies in the same experimental setting, this guide synthesizes findings from separate preclinical investigations on PIK3CB genetic knockdown and clinical and preclinical data on this compound, with a focus on cancers harboring PTEN loss, a key genetic alteration sensitizing cells to PI3K beta inhibition.
Quantitative Data Comparison
The following tables summarize the reported effects of genetic PIK3CB knockdown in various cancer cell lines. This data provides a benchmark for the expected on-target effects of a selective PI3K beta inhibitor.
Table 1: Effects of Genetic PIK3CB Knockdown on Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | Method | Outcome Metric | Result of PIK3CB Knockdown | Reference |
| U251 | Glioblastoma | PTEN-deficient | Plasmid-based siRNA | Cell Proliferation | Significant suppression | [1] |
| U251 | Glioblastoma | PTEN-deficient | Plasmid-based siRNA | Cell Cycle | Arrest at G0/G1 phase | [1] |
| U251 | Glioblastoma | PTEN-deficient | Plasmid-based siRNA | Apoptosis | Promotion of apoptosis | [1][2] |
| U251 | Glioblastoma | PTEN-deficient | Plasmid-based siRNA | In vivo Tumor Growth | Significant inhibition | [1] |
| PC3 | Prostate Cancer | PTEN-deficient | Inducible shRNA | In vivo Tumor Growth | Significant tumor growth inhibition | [3] |
| BT549 | Breast Cancer | PTEN-deficient | Inducible shRNA | Cell Growth | Striking inhibition | [3] |
| U87MG | Glioblastoma | PTEN-deficient | Inducible shRNA | Cell Growth | Striking inhibition | [3] |
| HCC712 | Breast Cancer | PIK3CB amplified | siRNA | Cell Growth | Inhibition | [4] |
| HCC712 | Breast Cancer | PIK3CB amplified | siRNA | Apoptosis | Promotion of apoptosis | [4] |
Table 2: Effects of Genetic PIK3CB Knockdown on PI3K/AKT Signaling
| Cell Line | Cancer Type | Genetic Background | Method | Outcome Metric | Result of PIK3CB Knockdown | Reference |
| PC3 | Prostate Cancer | PTEN-deficient | Inducible shRNA | p-AKT levels | Inhibition of downstream PI3K signaling | [3] |
| BT549 | Breast Cancer | PTEN-deficient | Inducible shRNA | p-AKT levels | Inhibition of downstream PI3K signaling | [3] |
| U87MG | Glioblastoma | PTEN-deficient | Inducible shRNA | p-AKT levels | Inhibition of downstream PI3K signaling | [3] |
| U251 | Glioblastoma | PTEN-deficient | siRNA | p-AKT levels | Marked downregulation | [2] |
Comparison with this compound
This compound is an orally bioavailable and selective inhibitor of the p110β isoform of PI3K.[5] Preclinical and clinical studies have primarily focused on its activity in PTEN-deficient tumors, a context where cancer cells are particularly dependent on PI3K beta signaling.[3]
The observed effects of genetic PIK3CB knockdown, as detailed in the tables above, align with the therapeutic hypothesis for this compound. The consistent findings of reduced cell proliferation, induction of apoptosis, and downregulation of AKT phosphorylation following PIK3CB knockdown in PTEN-deficient cell lines provide a strong rationale for the clinical investigation of a selective PI3K beta inhibitor in this patient population.
Clinical trial data from the NCI-MATCH study (subprotocols N and P) showed that while this compound did not meet the primary endpoint for objective response rate, it demonstrated modest single-agent activity in patients with relapsed/refractory cancers harboring PTEN mutation/deletion or PTEN protein loss, with some patients achieving stable disease for six months or more.[6] The most frequently reported grade 3 or higher treatment-related adverse events included fatigue, anemia, and electrolyte imbalances.[6]
A direct comparison of the magnitude of effect between the preclinical genetic knockdown studies and the clinical this compound data is challenging due to the inherent differences between in vitro/xenograft models and human clinical trials. However, the qualitative concordance in the biological effects—inhibition of a key survival pathway leading to anti-tumor activity—supports the on-target action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of cross-validation studies.
RNA Interference (siRNA/shRNA) Transfection
-
Cell Culture: Human cancer cell lines (e.g., U251, PC3, BT549) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
siRNA Transfection: Cells are seeded in 6-well or 96-well plates. The following day, cells are transfected with siRNA targeting PIK3CB or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. A final siRNA concentration of 10-50 nM is typically used.[4]
-
shRNA Transduction: For stable knockdown, lentiviral particles encoding an inducible shRNA targeting PIK3CB are transduced into cells. Following selection with an appropriate antibiotic (e.g., puromycin), shRNA expression is induced by the addition of an inducing agent (e.g., doxycycline).[3]
-
Validation of Knockdown: The efficiency of PIK3CB knockdown is confirmed at the mRNA level by qRT-PCR and at the protein level by Western blotting 48-72 hours post-transfection or induction.
Cell Proliferation and Viability Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with siRNA or drug. At specified time points, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Crystal Violet Assay: Cells are seeded in 6-well plates. After treatment, cells are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution. After washing and drying, the stained dye is solubilized with methanol, and the absorbance is read at 590 nm.
-
Cell Counting: Cells are seeded in multi-well plates. At the end of the treatment period, cells are detached with trypsin and counted using a hemocytometer or an automated cell counter.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
TUNEL Assay: Apoptotic cells are detected in situ by labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis using terminal deoxynucleotidyl transferase (TdT). The incorporated labeled nucleotides are then visualized by fluorescence microscopy.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminogenic or fluorogenic substrate.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against total and phosphorylated forms of AKT, and other relevant pathway components. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Figure 1: The PI3K/AKT signaling pathway and points of intervention.
Figure 2: A typical workflow for cross-validating a pharmacological inhibitor with genetic knockdown.
Conclusion
The available preclinical data from genetic knockdown studies of PIK3CB strongly support the rationale for targeting PI3K beta in PTEN-deficient cancers. The observed effects on cell proliferation, survival, and AKT signaling with siRNA/shRNA targeting PIK3CB are consistent with the intended mechanism of action of this compound. While direct comparative studies are lacking, the synthesis of existing data provides a strong line of evidence for the on-target activity of this compound. Future studies performing direct head-to-head comparisons in isogenic cell line models would be invaluable for definitively cross-validating the pharmacological and genetic inhibition of PI3K beta and for further elucidating the nuances of targeting this critical signaling node in cancer.
References
- 1. Downregulation of PIK3CB by siRNA suppresses malignant glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN restoration and PIK3CB knockdown synergistically suppress glioblastoma growth in vitro and in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTEN-deficient cancers depend on PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIK3CA and PIK3CB inhibition produce synthetic lethality when combined with estrogen deprivation in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-Time-in-Human Study of this compound, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIK3CB Inhibitor this compound in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of GSK2636771 and Androgen Receptor Antagonists: A Comparative Guide for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective PI3Kβ inhibitor GSK2636771 in combination with androgen receptor (AR) antagonists against alternative therapeutic strategies for metastatic castration-resistant prostate cancer (mCRPC). This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Introduction
Resistance to androgen receptor (AR)-targeted therapies, such as enzalutamide, is a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). A key mechanism driving this resistance is the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, often through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This has led to the exploration of dual-targeting strategies that combine AR inhibition with PI3K pathway blockade. This compound is a potent and selective inhibitor of the PI3Kβ isoform, which is crucial for PI3K signaling in PTEN-deficient tumors. This guide evaluates the performance of this compound in combination with AR antagonists, comparing it with other therapeutic alternatives and providing the underlying experimental data and protocols.
This compound in Combination with Enzalutamide: Clinical Evidence
A Phase I clinical trial (NCT02215096) investigated the safety, tolerability, and preliminary efficacy of this compound in combination with the AR antagonist enzalutamide in patients with PTEN-deficient mCRPC who had progressed on prior enzalutamide therapy.[1][2][3][4][5][6]
Key Clinical Trial Findings (NCT02215096)[1][2][3][4][5][6]
| Parameter | Finding |
| Patient Population | Patients with metastatic castration-resistant prostate cancer (mCRPC) with PTEN deficiency who had progressed on enzalutamide. |
| Dosing | Recommended Phase II dose (RP2D) of this compound was 200 mg once daily, in combination with enzalutamide 160 mg once daily. |
| Safety and Tolerability | The combination was found to have an acceptable safety and tolerability profile. The most common treatment-related adverse event was diarrhea. |
| Efficacy | Limited antitumor activity was observed. The 12-week non-progressive disease (PD) rate was 50%. A prostate-specific antigen (PSA) reduction of ≥50% was seen in 12% of patients. |
Preclinical Rationale and Alternative Combination Strategies
The crosstalk between the AR and PI3K/AKT pathways provides a strong rationale for their dual inhibition.[4] Preclinical models have shown that inhibiting one pathway can lead to the compensatory activation of the other, suggesting that a combination approach may be more effective. While the clinical trial of this compound with enzalutamide showed limited efficacy, preclinical research continues to explore various combination strategies.
Alternative Combination Therapies:
-
Pan-PI3K Inhibitors: In contrast to the selective PI3Kβ inhibition of this compound, pan-PI3K inhibitors target all class I PI3K isoforms. A phase II trial of the pan-PI3K inhibitor buparlisib with enzalutamide in mCRPC did not show a significant improvement in progression-free survival.[7]
-
PARP Inhibitors: For patients with mutations in DNA repair genes (e.g., BRCA), the combination of PARP inhibitors with AR antagonists has shown promise. Preclinical studies suggest a synergistic effect, and clinical trials are ongoing to evaluate these combinations.[8][9]
-
AKT Inhibitors: Targeting downstream effectors in the PI3K pathway, such as AKT, is another strategy. The combination of the AKT inhibitor ipatasertib with abiraterone (an androgen synthesis inhibitor) has been investigated.[10]
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating drug combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. DSpace [repository.icr.ac.uk]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. urotoday.com [urotoday.com]
- 7. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzalutamide-induced “BRCAness” and PARP inhibition is a synthetic lethal therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK2636771 and SAR260301: PI3Kβ Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two selective PI3Kβ inhibitors, GSK2636771 and SAR260301. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.
Both this compound and SAR260301 are orally bioavailable small molecules designed to selectively target the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and the β isoform of PI3K is particularly implicated in tumors with loss of the tumor suppressor PTEN.[1][2][3] This has made PI3Kβ a compelling target for anticancer therapies.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of PI3Kβ.[4][5] Similarly, SAR260301 acts as a selective inhibitor of PI3Kβ kinase activity within the PI3K/Akt/mTOR pathway.[3] Both compounds are intended to induce apoptosis and inhibit the growth of tumor cells that are dependent on PI3Kβ signaling, such as those with PTEN deficiency.[3][5]
Preclinical Performance: A Head-to-Head Look
While direct comparative studies are limited, independent preclinical data provide insights into the potency and selectivity of each compound.
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for PI3Kβ. In biochemical assays, it exhibits an IC50 of 5.2 nM and a Ki of 0.89 nM for PI3Kβ.[5] It shows over 900-fold selectivity for PI3Kβ compared to the α and γ isoforms and over 10-fold selectivity against the δ isoform.[5] In cellular assays, this compound effectively inhibits the growth of PTEN-deficient cancer cell lines.[6]
SAR260301 has an IC50 of 52 nM for PI3Kβ and is also reported to be selective for this isoform over other PI3K isoforms.[7]
Table 1: Comparison of In Vitro Potency and Selectivity
| Parameter | This compound | SAR260301 |
| Target | PI3Kβ | PI3Kβ |
| IC50 (PI3Kβ) | 5.2 nM[5] | 52 nM[7] |
| Ki (PI3Kβ) | 0.89 nM[5] | Not Reported |
| Selectivity | >900-fold vs PI3Kα/γ>10-fold vs PI3Kδ[5] | Selective for p110β over other PI3K isoforms[7] |
In Vivo Efficacy in Xenograft Models
This compound has been shown to inhibit tumor growth in mouse xenograft models. In mice bearing PC3 prostate cancer xenografts (a PTEN-deficient line), oral administration of this compound resulted in stable disease and tumor growth inhibition.[4]
SAR260301 also demonstrated significant in vivo activity in a UACC-62 xenograft model in mice.[7]
Clinical Development and Pharmacokinetics
Both this compound and SAR260301 have been evaluated in Phase I clinical trials in patients with advanced solid tumors.
This compound
A first-in-human Phase I/IIa study of this compound was conducted in patients with advanced solid tumors, with a focus on those with PTEN deficiency.[6] The study established a recommended Phase II dose (RP2D) and demonstrated a manageable safety profile.[6] Dose-limiting toxicities included hypophosphatemia and hypocalcemia.[6] Common adverse events were diarrhea, nausea, and vomiting.[6] The pharmacokinetic profile of this compound showed that exposure increased in a dose-proportional manner with repeat dosing.[4]
SAR260301
A Phase I trial of SAR260301 in patients with advanced solid tumors also showed an acceptable safety profile, with the most frequent treatment-related adverse events being nausea, vomiting, and diarrhea.[8] However, the clinical development of SAR260301 was terminated due to its rapid clearance, which prevented sustained pathway inhibition at tolerated doses.[8]
Table 2: Summary of Phase I Clinical Trial Data
| Feature | This compound | SAR260301 |
| Trial Phase | Phase I/IIa[6] | Phase I[8] |
| Patient Population | Advanced solid tumors (PTEN deficient)[6] | Advanced solid tumors[8] |
| Dose-Limiting Toxicities | Hypophosphatemia, Hypocalcemia[6] | Pneumonitis, Increased GGT[8] |
| Common Adverse Events | Diarrhea, Nausea, Vomiting[6] | Nausea, Vomiting, Diarrhea[8] |
| Clinical Development Status | Advanced to further trials | Terminated due to rapid clearance[8] |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Both this compound and SAR260301 are designed to inhibit this pathway at the level of PI3Kβ.
Caption: The PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound and SAR260301.
A typical experimental workflow to evaluate the efficacy of these inhibitors involves a multi-step process from in vitro characterization to in vivo validation.
Caption: A generalized experimental workflow for the preclinical and early clinical evaluation of PI3Kβ inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are summaries of methodologies cited in the evaluation of this compound.
Biochemical Kinase Assay (for this compound)
The biochemical selectivity of this compound was determined using the PI3-Kinase HTRF™ Assay (EMD Millipore).[9] This assay is a time-resolved fluorescence resonance energy transfer (FRET)-based assay that measures the production of PIP3. The inhibitor is incubated with the respective PI3K isoform, ATP, and the PIP2 substrate. The amount of PIP3 produced is then detected using a specific antibody and a fluorescent tracer, with a decrease in the FRET signal indicating inhibition of the kinase.
Cell Viability Assay (for this compound)
Anchorage-independent cell growth was assessed using a soft agar assay.[9] Cells were seeded in a 96-well plate in a soft agar medium. This compound was added at various concentrations, and the cells were incubated for 6 days. Cell viability was then determined using a suitable method, such as a colorimetric assay that measures metabolic activity.
Western Blot Analysis (for this compound)
To assess the impact on the PI3K signaling pathway, cells were treated with this compound for a specified duration.[6] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against phosphorylated and total AKT, and other downstream effectors like S6K. An appropriate secondary antibody conjugated to a fluorescent dye was used for detection, and the protein bands were visualized and quantified using an imaging system.[4]
Mouse Xenograft Model (for this compound)
Female nude mice were subcutaneously injected with PC3 human prostate cancer cells.[6] Once tumors reached a specified volume (e.g., ~200–250 mm³), the mice were randomized into treatment and vehicle control groups.[4][6] this compound was administered orally at various doses for a defined period (e.g., 21 days).[4][6] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[4][6] For pharmacodynamic studies, tumors and blood samples were collected at different time points after dosing to measure drug concentration and the levels of phosphorylated AKT.[6]
Conclusion
Both this compound and SAR260301 are selective inhibitors of PI3Kβ with demonstrated preclinical activity in PTEN-deficient cancer models. This compound has shown a manageable safety profile and has progressed to further clinical evaluation. In contrast, the clinical development of SAR260301 was halted due to unfavorable pharmacokinetic properties, specifically rapid clearance. This comparative analysis underscores the importance of not only potency and selectivity but also favorable pharmacokinetic profiles in the successful development of targeted cancer therapies. For researchers in the field, this compound represents a valuable tool for further investigating the role of PI3Kβ in cancer and as a potential therapeutic agent.
References
- 1. DSpace [repository.icr.ac.uk]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating PTEN Loss as a Biomarker for the PI3Kβ Inhibitor GSK2636771: A Comparative Guide
This guide provides a comprehensive comparison of experimental data to validate the role of Phosphatase and Tensin Homolog (PTEN) loss as a predictive biomarker for the efficacy of GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes preclinical and clinical data, and details relevant experimental protocols.
Introduction: The Rationale for a Targeted Approach
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a frequent event in many human cancers, often driven by the loss of the tumor suppressor PTEN.[1][2] PTEN functions as a negative regulator of this pathway; its inactivation leads to hyperactivation of PI3K signaling, promoting tumorigenesis.[3][4]
Preclinical studies have suggested that cancer cells with PTEN loss are particularly dependent on the PI3Kβ isoform for survival.[5][6] This dependency provides a strong rationale for the development of selective PI3Kβ inhibitors. This compound is a potent, orally bioavailable, and selective inhibitor of PI3Kβ, designed to target tumors with PTEN deficiency while potentially avoiding the toxicities associated with pan-PI3K inhibitors.[6][7] This guide evaluates the evidence supporting PTEN loss as a biomarker to select patients who are most likely to benefit from this compound therapy.
Mechanism of Action: Targeting the PI3Kβ Isoform in PTEN-Deficient Cancers
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR, which collectively promote cell growth, proliferation, and survival.[8]
The tumor suppressor PTEN counteracts this process by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[3][4] In cancers where PTEN is lost or inactivated, the unchecked accumulation of PIP3 leads to constitutive activation of the PI3K/AKT/mTOR pathway.[3][8] Preclinical evidence indicates that this oncogenic signaling in PTEN-deficient tumors is predominantly driven by the p110β catalytic subunit of PI3K.[5][6] this compound is an ATP-competitive inhibitor that selectively targets this PI3Kβ isoform, thereby aiming to block the downstream signaling cascade and inhibit the growth of PTEN-driven tumors.[5][9]
Preclinical Validation Data
Preclinical studies have demonstrated that this compound selectively inhibits the growth of PTEN-deficient cancer cells both in vitro and in vivo.
In Vitro Cell Line Data
This compound has shown potent inhibitory activity against a panel of cancer cell lines characterized by a lack of PTEN expression. The drug was significantly more effective in PTEN-null or deficient cell lines compared to those with wild-type (WT) PTEN.[7][10]
| Cell Line | Cancer Type | PTEN Status | This compound EC50 / SF50 | Reference |
| PC-3 | Prostate Adenocarcinoma | Null | 36 nM | [10] |
| HCC70 | Breast Cancer | Deficient | 72 nM | [10] |
| BT549 | Breast Cancer | Deficient | Potent Inhibition | [10] |
| Various | Multiple Histologies | Deficient | Primarily inhibited growth | [6][7] |
| Various | Multiple Histologies | Wild-Type | Minimal effect | [6][7] |
In Vivo Xenograft Data
The antitumor activity of this compound has been confirmed in murine xenograft models using PTEN-deficient human tumors. These studies showed that administration of the drug led to significant inhibition of tumor growth and decreased phosphorylation of downstream pathway markers like AKT.[5]
Clinical Validation and Performance
The efficacy of this compound in patients with PTEN-deficient tumors has been evaluated in several clinical trials. These studies aimed to establish the safety, recommended Phase II dose (RP2D), and antitumor activity of the drug.
Phase I/II Monotherapy Trials
A first-in-human study (NCT01458067) enrolled patients with advanced solid tumors characterized by PTEN deficiency.[7][11] The study established a recommended Phase II dose of 400 mg once daily and observed preliminary signs of antitumor activity.[5][7] The NCI-MATCH trial (EAY131) further evaluated this compound in patients with PTEN alterations.[12]
| Trial / Study | Patient Population | PTEN Status Method | Key Outcomes | Reference |
| First-in-Human (NCT01458067) | Advanced Solid Tumors | IHC / Molecular | RP2D: 400 mg QD. Response: 1 Partial Response (CRPC); 10 patients with Stable Disease ≥ 24 weeks. Phospho-AKT ratio decreased in tumor biopsies. | [5][6][7] |
| NCI-MATCH (Arm P) | Refractory Solid Tumors, Lymphoma, Myeloma | Loss of Protein Expression (IHC) | N=32: 22% achieved Stable Disease (SD); 6% had SD ≥ 6 months. Median PFS: 1.8 months. | [12] |
| NCI-MATCH (Arm N) | Refractory Solid Tumors, Lymphoma, Myeloma | Mutation/Deletion (Retained Expression) | N=24: 32% achieved Stable Disease (SD); 9% had SD ≥ 6 months. Median PFS: 1.8 months. | [12] |
While the primary endpoint of objective response was not met in the NCI-MATCH trial, the results show that this compound demonstrated modest single-agent activity in a heavily pre-treated patient population with PTEN alterations.[12]
Combination Therapy Trials
Given the modest single-agent activity, research has shifted towards combining this compound with other agents, particularly immune checkpoint inhibitors, to enhance antitumor responses. Preclinical models suggest that PTEN loss can decrease T-cell infiltration in tumors, and that PI3Kβ inhibition can reverse this effect, thereby sensitizing tumors to immunotherapy.[13] A Phase I/II trial (NCT03131908) is investigating this compound in combination with pembrolizumab in patients with PTEN-loss metastatic melanoma.[14][15][16]
Comparison with Alternative Therapeutic Strategies
Targeting the PI3K pathway is a major focus in oncology. This compound's isoform-selective approach can be compared to other PI3K inhibitors and related targeted therapies.
| Therapeutic Agent(s) | Mechanism of Action | Primary Biomarker | Status / Indication |
| This compound | Selective PI3Kβ Inhibitor | PTEN Loss (IHC or Molecular) | Investigational |
| Alpelisib (BYL719) | Selective PI3Kα Inhibitor | PIK3CA Mutation | Approved for PIK3CA-mutated, HR+/HER2- breast cancer |
| Copanlisib | Pan-Class I PI3K Inhibitor (α/δ dominant) | N/A (Broad) | Approved for relapsed follicular lymphoma |
| Pan-PI3K Inhibitors (General) | Inhibit all Class I PI3K isoforms | N/A (Broad) | Limited success due to toxicity and feedback loops |
| Pembrolizumab + this compound | Anti-PD1 + PI3Kβ Inhibitor | PD-L1 Expression / PTEN Loss | Investigational |
The key distinction for this compound is its specific hypothesis: targeting PI3Kβ is most effective in the context of PTEN loss.[4] This contrasts with PI3Kα inhibitors like alpelisib, which are directed by activating mutations in the PIK3CA gene.[15] Pan-PI3K inhibitors have been developed but often face challenges with toxicity, which isoform-selective inhibitors aim to mitigate.[6][7]
Experimental Protocols
Accurate validation of PTEN as a biomarker requires robust and standardized experimental methodologies.
Assessment of PTEN Status
Determining PTEN status in patient tumors is the critical first step for patient selection.
-
Immunohistochemistry (IHC): This is the most common method to assess PTEN protein expression.[17]
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.[18]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Staining: Slides are incubated with a primary antibody specific to the PTEN protein, followed by a secondary antibody and a chromogenic substrate.[19]
-
Scoring: A pathologist evaluates the staining intensity and the percentage of positive tumor cells. Loss of PTEN is typically defined as a complete absence of staining (score of 0) in tumor cells, with positive staining in internal controls (e.g., stromal cells).[17][19]
-
-
Molecular Analysis:
Cell Viability and Proliferation Assays
These assays are fundamental for quantifying the cytotoxic or cytostatic effects of a drug in preclinical studies.[21][22]
-
CellTiter-Blue® Viability Assay (Example):
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[10]
-
Drug Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).[10]
-
Assay: The CellTiter-Blue reagent, which measures metabolic capacity, is added to each well.[10]
-
Measurement: Fluorescence is measured to determine the number of viable cells relative to untreated controls.
-
Analysis: Data is used to calculate the half-maximal effective concentration (EC50) or the drug concentration required for 50% cell survival (SF50).[10]
-
-
Anchorage-Independent Growth (Soft Agar) Assay:
-
Plating: Cells are suspended in a soft agar medium and plated over a solid agar base layer in 96-well plates.[5]
-
Treatment: The cells are treated with this compound for an extended period (e.g., 6 days).[5]
-
Analysis: Colony formation and growth are measured to assess the inhibition of anchorage-independent growth, a hallmark of cancer.[5]
-
Pharmacodynamic (PD) Biomarker Assessment
PD studies are crucial for confirming that the drug is engaging its target in the tumor.
-
Western Blotting / IHC for p-AKT:
-
Sample Collection: Tumor biopsies are collected from patients before and after treatment with this compound.[5]
-
Protein Extraction: Proteins are extracted from the tissue samples.
-
Analysis: Western blotting or IHC is performed using antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Quantification: The ratio of p-AKT to total AKT is calculated to determine the degree of pathway inhibition following drug administration.[5][7]
-
Conclusion
The validation of PTEN loss as a predictive biomarker for this compound is supported by a strong preclinical rationale and evidence of target engagement in clinical trials.[5][7] Preclinical data clearly show that PTEN-deficient cancer cells are selectively sensitive to this compound.[7][10] Clinical studies in patients with PTEN-deficient tumors have confirmed that this compound can inhibit the PI3K pathway and demonstrates modest single-agent antitumor activity.[5][12]
However, the clinical benefit as a monotherapy appears limited in heavily pre-treated populations, suggesting that PTEN loss alone may not be sufficient to guarantee a robust response.[12] The future of this compound likely lies in rational combination therapies, such as with immune checkpoint inhibitors, where inhibiting the PI3Kβ pathway may reverse immune resistance and enhance clinical outcomes in the PTEN-deficient patient population.[13][15] Continued research is necessary to refine patient selection strategies and optimize the therapeutic potential of this targeted agent.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Facebook [cancer.gov]
- 3. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. PIK3CB Inhibitor this compound in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Facebook [cancer.gov]
- 15. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Immunopathologic Assessment of PTEN Expression | Springer Nature Experiments [experiments.springernature.com]
- 18. Can we accurately report PTEN status in advanced colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Can we accurately report PTEN status in advanced colorectal cancer? | springermedizin.de [springermedizin.de]
- 20. aacrjournals.org [aacrjournals.org]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK2636771 vs. TGX-221 in In Vitro Studies
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway is a focal point for drug development due to its frequent dysregulation in various malignancies. Specifically, the p110β isoform of PI3K has emerged as a critical target, particularly in tumors with loss of the tumor suppressor PTEN. This guide provides a detailed in vitro comparison of two prominent and selective p110β inhibitors: GSK2636771 and TGX-221. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and the methodologies used for their evaluation.
Biochemical Potency and Isoform Selectivity
Both this compound and TGX-221 are potent inhibitors of the PI3K p110β isoform. The following table summarizes their in vitro inhibitory activity (IC50) against the four Class I PI3K isoforms. It is important to note that the data presented below are compiled from various sources and were not obtained from a single head-to-head comparative study performed under identical experimental conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution.
| Inhibitor | PI3Kβ (p110β) IC50 (nM) | PI3Kα (p110α) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Fold Selectivity (α vs β) | Fold Selectivity (δ vs β) |
| This compound | ~5.2[1] | >4700 | ~52 | >4700 | >900-fold[1] | >10-fold[1] |
| TGX-221 | ~5 - 10[2] | >5000 | ~211[2] | Not widely reported | ~1000-fold[2] | ~21 - 42-fold |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The selectivity is calculated as a ratio of the IC50 for the off-target isoform to the IC50 for the target isoform (PI3Kβ).
This compound, a compound developed through the structural optimization of TGX-221[3], demonstrates high potency and selectivity for PI3Kβ. It exhibits over 900-fold selectivity against PI3Kα and PI3Kγ, and more than 10-fold selectivity against PI3Kδ[1]. TGX-221 is also a highly potent and selective inhibitor of p110β, with reported IC50 values in the low nanomolar range and approximately 1000-fold selectivity over p110α[2]. Its selectivity against p110δ is less pronounced compared to its selectivity against p110α[2].
Signaling Pathway Inhibition
Both this compound and TGX-221 exert their effects by inhibiting the kinase activity of the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular processes including cell survival, proliferation, and growth.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro data for PI3K inhibitors, standardized and detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize compounds like this compound and TGX-221.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the IC50 values of inhibitors against purified PI3K isoforms. It measures the production of PIP3 in a competitive immunoassay format.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI(4,5)P2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT)
-
Test inhibitors (this compound, TGX-221) dissolved in DMSO
-
HTRF detection reagents: GST-tagged GRP1-PH domain, anti-GST antibody labeled with Europium cryptate, and streptavidin-XL665 labeled biotin-PIP3
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and TGX-221 in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include DMSO-only wells for no-inhibition control and wells without enzyme for background control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the PI3K enzyme and PI(4,5)P2 substrate in the kinase reaction buffer. Add this mix to the wells containing the compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each enzyme isoform.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add the HTRF detection reagents.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., PTEN-null cell lines like PC-3 or BT-549)
-
Complete cell culture medium
-
Test inhibitors (this compound, TGX-221)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells at an appropriate density into the wells of the opaque-walled plates. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and TGX-221 in the complete cell culture medium. Remove the existing medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the volume of the cell culture medium in the well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value by plotting the data using a suitable software.
Conclusion
Both this compound and TGX-221 are highly potent and selective inhibitors of the PI3K p110β isoform in vitro. This compound, being a structurally optimized successor to TGX-221, offers a refined profile. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired selectivity profile against other PI3K isoforms. It is crucial for researchers to consider that the presented biochemical data is a compilation from multiple sources. For a definitive comparison, these compounds should be evaluated side-by-side in the same assays and under identical conditions. The provided experimental protocols offer a robust framework for conducting such comparative studies.
References
GSK2636771: A Comparative Analysis of Monotherapy vs. Combination Therapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, has been the subject of multiple clinical investigations to evaluate its efficacy and safety as both a monotherapy and in combination with other anti-cancer agents. This guide provides a comprehensive comparison of the clinical trial results of this compound monotherapy versus its use in combination therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the PI3K/AKT Pathway
This compound exerts its anti-tumor effects by selectively inhibiting the p110β catalytic subunit of PI3K. This inhibition is particularly relevant in tumors with a loss of the tumor suppressor protein PTEN, which normally acts as a negative regulator of the PI3K/AKT/mTOR signaling pathway.[1] In PTEN-deficient tumors, the PI3K pathway is often constitutively active, promoting cell growth, survival, and proliferation. By blocking PI3Kβ, this compound aims to downregulate this aberrant signaling, leading to tumor growth inhibition and apoptosis.[1]
Clinical Efficacy: Monotherapy vs. Combination Therapy
Clinical trials have explored this compound as a single agent and in combination with various cancer therapies. The data suggests that while monotherapy shows modest activity, combination strategies may offer enhanced anti-tumor effects in specific patient populations.
Table 1: Efficacy of this compound Monotherapy in Advanced Solid Tumors
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Notable Outcomes |
| First-in-Human (NCT01458067) | PTEN-deficient advanced solid tumors | 65 | 1 Partial Response (CRPC patient with PIK3CB amplification) | 32% Stable Disease | Prolonged stable disease observed in several patients.[2] |
CRPC: Castration-Resistant Prostate Cancer
Table 2: Efficacy of this compound Combination Therapies
| Clinical Trial | Combination | Patient Population | N | ORR | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 1b/2 (NCT02615730) | This compound + Paclitaxel | PTEN-deficient advanced gastric cancer | 42 | 17.9% | 12.1 weeks | 33.4 weeks |
| Phase I (NCT02215096) | This compound + Enzalutamide | PTEN-deficient mCRPC | 36 | 3% (1 PR) | 50% non-PD rate at 12 weeks | - |
| Phase I/II (NCT01458067 cohort) | This compound + Pembrolizumab | PTEN loss mCRPC | 12 | 18.2% (2 PRs) | - | Durable responses observed |
mCRPC: metastatic Castration-Resistant Prostate Cancer; PR: Partial Response; PD: Progressive Disease
The combination of this compound with paclitaxel in PTEN-deficient advanced gastric cancer demonstrated encouraging clinical activity.[3] Similarly, when combined with pembrolizumab in patients with PTEN loss mCRPC, the therapy showed promising preliminary antitumor activity and durable responses.[4] The combination with enzalutamide in PTEN-deficient mCRPC showed acceptable safety and tolerability, but with limited antitumor activity.[5]
Safety and Tolerability Profile
The safety profile of this compound, both as a monotherapy and in combination, has been manageable. Dose-limiting toxicities and common adverse events are summarized below.
Table 3: Safety Profile of this compound Monotherapy and Combination Therapies
| Therapy | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade ≥3 in brackets) |
| Monotherapy | 400 mg once daily | Hypophosphatemia, Hypocalcemia | Diarrhea (48%), Nausea (40%), Vomiting (31%) |
| + Paclitaxel | 200 mg once daily | Hypocalcemia (Grade 3) | Neutropenia (38.1%), Peripheral neuropathy (28.8%), Anorexia (21.4%) |
| + Enzalutamide | 200 mg once daily | Hypocalcemia | - |
| + Pembrolizumab | 200 mg once daily | Hypophosphatemia (G3), Rash (G3) | Diarrhea (33%), Rash (42%) |
Experimental Protocols and Methodologies
The clinical trials investigating this compound have generally followed a phased approach, including dose-escalation and cohort expansion stages to determine safety, tolerability, and preliminary efficacy.
General Experimental Workflow
Key Methodological Aspects:
-
Patient Population: A key inclusion criterion for many of these trials was the confirmation of PTEN deficiency or loss in tumor tissue, reflecting the targeted mechanism of this compound.[2][5] Patients typically had advanced or metastatic solid tumors and had progressed on standard therapies.
-
Study Design: The studies often employed a dose-escalation phase (e.g., a 3+3 design) to identify the maximum tolerated dose and the recommended Phase II dose (RP2D).[6] This was followed by a dose-expansion phase where more patients were treated at the RP2D to further evaluate safety and efficacy.[6]
-
Dosing: this compound was administered orally once daily. The dosage varied between monotherapy and combination therapy, with the RP2D being lower in some combination settings to manage overlapping toxicities.
-
Efficacy Evaluation: Tumor responses were primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[2] Other endpoints included progression-free survival (PFS), overall survival (OS), and disease control rate (DCR).
-
Safety Assessment: Safety and tolerability were monitored through the recording of adverse events (AEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE), and the identification of dose-limiting toxicities (DLTs).
-
Pharmacodynamics: The biological activity of this compound was assessed by measuring the phosphorylation of downstream targets in the PI3K pathway, such as AKT, in tumor biopsies and surrogate tissues like platelet-rich plasma.[2] A decrease in the phospho/total AKT ratio was indicative of target engagement.[2]
Conclusion
The clinical development of this compound highlights a strategic shift from monotherapy to combination approaches to enhance its therapeutic potential. While this compound monotherapy has shown a manageable safety profile and evidence of target engagement, its single-agent efficacy appears limited. In contrast, combination therapies, particularly with chemotherapy (paclitaxel) and immunotherapy (pembrolizumab), have demonstrated more promising anti-tumor activity in biomarker-selected patient populations (PTEN-deficient/loss). These findings underscore the importance of rational combination strategies to overcome resistance and improve outcomes for patients with tumors harboring PI3K pathway alterations. Further clinical investigation is warranted to validate these combination approaches and to identify predictive biomarkers to optimize patient selection.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. NCT01458067 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of GSK2636771
For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like GSK2636771 is a critical final step in the experimental workflow. While specific disposal protocols for every research compound are not always readily available, a comprehensive approach rooted in established safety practices for handling potent kinase inhibitors is essential. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) investigated for its potential in cancer therapy. Although a Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle and dispose of it as a potentially hazardous chemical due to its biological activity. Compounds designed to have potent effects on cellular pathways should be managed with caution throughout their lifecycle, including disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A clean, buttoned lab coat.
All handling of this compound, including the preparation of waste, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials should follow a segregated waste stream approach. Do not mix this waste with general laboratory trash or dispose of it down the drain.
Waste Segregation and Containerization
Proper segregation of waste is fundamental to safe and compliant disposal. The following categories of waste should be considered:
| Waste Category | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE (gloves, etc.). | A clearly labeled, sealable, and chemically compatible container designated for hazardous solid chemical waste. |
| Liquid Waste | Solutions containing this compound (e.g., stock solutions, experimental media), and solvents used for rinsing contaminated glassware. | A clearly labeled, sealable, and chemically compatible container designated for hazardous liquid chemical waste. Ensure the container is compatible with the solvents used. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | A puncture-resistant sharps container specifically designated for chemically contaminated sharps. |
Key Labeling Requirements for All Waste Containers:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents and their approximate concentrations (e.g., DMSO, ethanol).
-
The date the waste was first added to the container.
Decontamination of Glassware and Surfaces
Reusable glassware that has come into contact with this compound should be decontaminated before being washed for reuse. A common procedure involves:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate should be collected and disposed of as hazardous liquid waste.
-
Soaking: Soak the rinsed glassware in a deactivating solution, such as a 10% bleach solution, for a recommended period (e.g., at least one hour).
-
Final Wash: After soaking, the glassware can be washed with standard laboratory detergent and water.
Work surfaces in the chemical fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution after each use. All cleaning materials should be disposed of as solid hazardous waste.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound can be visualized as follows:
Final Disposal
All segregated and properly labeled hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor. These specialized services will ensure that the waste is handled and ultimately destroyed in a compliant manner, which for many chemical compounds involves high-temperature incineration.
Disclaimer: The information provided here is a general guide based on best practices for handling potent research compounds. Always consult your institution's specific safety and waste disposal protocols and the most recent Safety Data Sheet for this compound. Your local EHS department is the primary resource for ensuring compliance with all applicable regulations.
Personal protective equipment for handling GSK2636771
An imperative resource for researchers and drug development professionals on the safe handling and disposal of the potent PI3Kβ inhibitor, GSK2636771.
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). Adherence to these guidelines is essential to ensure personal safety, maintain the integrity of the compound for research applications, and minimize environmental impact. While a Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle all potent, biologically active small molecules with a high degree of caution.
Personal Protective Equipment (PPE)
The following personal protective equipment recommendations are tiered based on the laboratory activity and potential for exposure. Consistent and correct use of PPE is the primary defense against accidental exposure.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified safety glasses. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing gown with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
Experimental Protocols: Handling Procedures
A strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Before handling this compound, ensure all necessary PPE is donned correctly.
-
Prepare a designated work area within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
2. Weighing and Aliquoting (Solid Form):
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment with an appropriate solvent (e.g., 70% ethanol) after use.
3. Solution Preparation:
-
Preparation of this compound solutions should be performed in a chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.
-
If necessary, use a vortex mixer or sonication to aid dissolution.
4. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C for the solid compound and prepared stock solutions.
-
Store in a designated, secure location away from incompatible materials.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Contain: For small spills, use absorbent pads to contain the material. For larger spills, use a spill kit appropriate for chemical spills.
-
Clean: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent pads, PPE, etc.) must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including empty vials, contaminated weighing boats, and spatulas, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a sealed, leak-proof hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Contaminated PPE:
-
All used PPE, such as gloves, gowns, and masks, should be considered contaminated and disposed of in a designated hazardous waste container.
-
-
Final Disposal:
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
